molecular formula C20H19NO4 B557622 Fmoc-D-Pro-OH CAS No. 101555-62-8

Fmoc-D-Pro-OH

Cat. No.: B557622
CAS No.: 101555-62-8
M. Wt: 337.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-GOSISDBHSA-N
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Description

Fmoc-D-Pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906313
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-62-8
Record name N-(9-Fluorenylmethoxycarbonyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline
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Record name Fmoc-D-Pro-OH
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Foundational & Exploratory

Fmoc-D-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pro-OH is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural properties, conferred by the D-configuration of the proline residue and the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it an indispensable tool for the synthesis of complex peptides, peptidomimetics, and cyclic peptides with diverse therapeutic and research applications. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in drug discovery and development.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing essential data for researchers and chemists.

PropertyValueReferences
CAS Number 101555-62-8[1][2]
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.37 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥98.0%
Optical Rotation ([α]D) +31.0 ± 3.0° (c = 1 in DMF)
Storage Temperature 2-8°C

The Role of this compound in Peptide Synthesis

This compound serves as a cornerstone in the Fmoc/tBu (tert-butyl) strategy of solid-phase peptide synthesis. The Fmoc group protects the α-amino group of the proline, preventing unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The D-configuration of the proline is of particular interest in drug development as it can enhance the proteolytic stability of the resulting peptide, prolonging its half-life in biological systems. Furthermore, the incorporation of D-proline can induce specific secondary structures and conformational constraints in peptides, which can be crucial for their biological activity and receptor binding affinity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Step-by-Step Methodology
  • Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Coupling:

    • This compound (or another Fmoc-amino acid) is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in Step 2.

  • Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.[3]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of this compound into peptide sequences has significant implications for drug discovery and biochemical research:

  • Enhanced Stability: Peptides containing D-amino acids, such as D-proline, exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.

  • Structural Constraint: The rigid pyrrolidine ring of proline, especially in its D-form, can induce specific turns and conformations in the peptide backbone, which can be critical for high-affinity binding to biological targets.

  • Synthesis of Cyclic Peptides: this compound is a valuable component in the synthesis of cyclic peptides.[4] Cyclization can further enhance peptide stability and conformational rigidity, often leading to increased potency and selectivity.

  • Peptidomimetics: The unique structural features of D-proline are utilized in the design of peptidomimetics, which mimic the structure and function of natural peptides but with improved drug-like properties.

Visualization of the SPPS Workflow

To provide a clear visual representation of the core process involving this compound, the following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Swelling 1. Resin Swelling (DMF/DCM) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound + Coupling Reagents) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for Peptide Elongation Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

References

A Technical Guide to the Solubility of Fmoc-D-Pro-OH in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid (Fmoc-D-Pro-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this compound in various solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and maximizing yield in the synthesis of peptide-based therapeutics and research compounds.

Core Concept: The Role of Solubility in Peptide Synthesis

The efficiency of peptide synthesis, particularly in automated systems, is highly dependent on the complete dissolution of reagents. For this compound, inadequate solubility in the chosen solvent can lead to several critical issues:

  • Incomplete Coupling: Undissolved particles of the amino acid derivative cannot effectively react with the free amine groups on the resin-bound peptide, resulting in deletion sequences.

  • Clogged Lines and Valves: In automated peptide synthesizers, particulate matter can obstruct the fluidics system, leading to synthesis failure and potential instrument damage.

  • Inaccurate Concentration: The actual concentration of the dissolved this compound will be lower than intended, affecting the stoichiometry of the coupling reaction and reducing its efficiency.

Therefore, a thorough understanding of the solubility profile of this compound is essential for robust and reproducible peptide synthesis.

Quantitative and Qualitative Solubility Data

SolventChemical FormulaSolubilityRemarks
Dimethylformamide (DMF)C₃H₇NOClearly Soluble[1]A product information sheet specifies that 1 mmole of this compound is "clearly soluble" in 2 ml of DMF. This corresponds to a concentration of approximately 168.7 mg/mL.
Dimethyl sulfoxide (DMSO)C₂H₆OS100 mg/mL[2]Data provided by a chemical supplier. Ultrasonic assistance may be required for dissolution.
Dichloromethane (DCM)CH₂Cl₂SolubleA chemical supplier notes that Fmoc-D-proline is soluble in dichloromethane, though no quantitative data is provided.
Methanol (MeOH)CH₃OHSolubleThe L-isomer, Fmoc-L-Pro-OH, is reported to be soluble in methanol, suggesting the D-isomer has similar properties.
ChloroformCHCl₃SolubleA chemical supplier notes that Fmoc-D-proline is soluble in chloroform.
Ethyl AcetateC₄H₈O₂SolubleA chemical supplier notes that Fmoc-D-proline is soluble in ethyl acetate.
AcetoneC₃H₆OSolubleA chemical supplier notes that Fmoc-D-proline is soluble in acetone.

Note: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities (including water), and the specific grade of the solvent. It is always recommended to perform a small-scale solubility test before committing to a large-scale synthesis.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial.

    • Add a known volume of the solvent of interest to the vial.

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered supernatant by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase and gradient will depend on the solvent used. Detection is commonly performed at 254 nm or 301 nm, where the Fmoc group has strong absorbance.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical workflow of solubility determination and the central role of this compound solubility in solid-phase peptide synthesis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Weigh excess This compound B Add known volume of solvent A->B C Equilibrate with agitation B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Analyze standards and sample by HPLC E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine solubility H->I

Experimental workflow for determining the solubility of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_cleavage Final Steps Resin Solid Support (Resin) Swell Swell Resin in appropriate solvent Resin->Swell Deprotection Fmoc Deprotection (e.g., with piperidine) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Fmoc_AA Dissolve this compound in solvent Fmoc_AA->Coupling Activator Prepare Activator (e.g., HBTU/DIEA) Activator->Coupling Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Role of this compound solubility in the Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

The solubility of this compound is a fundamental parameter that significantly influences the success of solid-phase peptide synthesis. While precise quantitative data remains limited in publicly available sources, this guide provides a consolidated overview of known solubility characteristics and a robust experimental protocol for its determination. For professionals in drug development and peptide research, empirical verification of solubility in the specific solvent systems and conditions employed is a critical step towards ensuring the efficient and reliable synthesis of high-quality peptides.

References

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the spectroscopic data for N-(9-Fluorenylmethoxycarbonyl)-D-proline (Fmoc-D-Pro-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Accurate characterization of this raw material is essential for ensuring the quality and purity of synthesized peptides. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The structural integrity and purity of this compound (Molecular Formula: C₂₀H₁₉NO₄, Molecular Weight: 337.37 g/mol ) can be reliably confirmed using a combination of spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
7.75 - 7.80 d 2H, Aromatic (Fmoc)
7.58 - 7.65 m 2H, Aromatic (Fmoc)
7.30 - 7.45 m 4H, Aromatic (Fmoc)
4.20 - 4.50 m 4H, Fmoc CH, CH₂ and Proline α-CH
3.40 - 3.60 m 2H, Proline δ-CH₂
1.80 - 2.20 m 4H, Proline β-CH₂ and γ-CH₂

| ~10.0 - 12.0 | br s | 1H, Carboxylic Acid OH |

Note: Peak positions and multiplicities can exhibit slight variations depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~174 - 176 C=O (Carboxylic Acid)
~154 - 156 C=O (Carbamate)
~143 - 144 Aromatic C (Fmoc, Quaternary)
~141 Aromatic C (Fmoc, Quaternary)
~127 - 128 Aromatic CH (Fmoc)
~127 Aromatic CH (Fmoc)
~125 Aromatic CH (Fmoc)
~120 Aromatic CH (Fmoc)
~67 - 68 Fmoc O-CH₂
~59 - 60 Proline α-CH
~47 Fmoc CH
~46 - 47 Proline δ-CH₂
~29 - 30 Proline β-CH₂

| ~23 - 24 | Proline γ-CH₂ |

Note: Carbonyl carbons are typically found in the most downfield region of the spectrum.[3]

Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy is used to identify the presence of key functional groups, while mass spectrometry confirms the molecular weight of the compound.

Table 3: IR Absorption and Mass Spectrometry Data for this compound

Technique Measurement Assignment
IR 2500-3300 cm⁻¹ (broad) O-H stretch (Carboxylic Acid)
~1700 cm⁻¹ C=O stretch (Carbamate)
~1690 cm⁻¹ C=O stretch (Carboxylic Acid)
1500-1600 cm⁻¹ C=C stretch (Aromatic)
1200-1300 cm⁻¹ C-O stretch
MS (ESI+) 338 m/z [M+H]⁺

| | 360 m/z | [M+Na]⁺ |

Note: The broad O-H stretch in the IR spectrum is characteristic of a carboxylic acid.[4] The mass spectrum confirms the expected molecular weight, with a prominent peak at m/z 338 corresponding to the protonated molecule [M+H]⁺.[5]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans is required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.[3]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

Infrared spectra for solid samples are commonly obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which requires minimal sample preparation.[7]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Lower the instrument's anvil to press the sample firmly against the crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[8]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be automatically ratioed against the background spectrum to produce a spectrum in absorbance or transmittance units.

Mass Spectrometry Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) may be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).

Visualization of Analytical Workflow

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound, from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute for Infusion Sample->Prep_MS NMR NMR (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Prep_IR->IR MS MS (ESI) Prep_MS->MS Data_NMR Chemical Shifts (ppm) Peak Integration Multiplicity Analysis NMR->Data_NMR Data_IR Peak Positions (cm⁻¹) Functional Group ID IR->Data_IR Data_MS Mass-to-Charge (m/z) Molecular Weight ID MS->Data_MS Conclusion Structure Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Stereochemical Dichotomy of Proline: A Technical Guide to Fmoc-D-Pro-OH and Fmoc-L-Pro-OH in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide synthesis and drug discovery, the nuanced roles of stereochemistry are paramount. This technical guide provides an in-depth analysis of the two stereoisomers of Fmoc-protected proline, Fmoc-D-Pro-OH and Fmoc-L-Pro-OH, for researchers, scientists, and professionals in drug development. Proline's unique cyclic structure introduces significant conformational constraints within a peptide sequence, and the choice between its D- and L-enantiomers can profoundly influence the resulting peptide's structure, stability, and biological activity.

Core Physicochemical Properties: A Comparative Analysis

A clear understanding of the fundamental physicochemical properties of each stereoisomer is crucial for their effective application. The following table summarizes key quantitative data for this compound and Fmoc-L-Pro-OH.

PropertyThis compoundFmoc-L-Pro-OH
CAS Number 101555-62-8[1]71989-31-6
Molecular Formula C₂₀H₁₉NO₄[1][2]C₂₀H₁₉NO₄[3]
Molecular Weight 337.37 g/mol [1]337.37 g/mol [3]
Melting Point 110-116 °C117-118 °C
Appearance White to off-white crystalline powderWhite to light yellow crystal powder
Specific Rotation [α]D +31.0 ± 3.0° (c=1 in DMF)[1]-32 ± 1° (c=1 in DMF)
Solubility Soluble in DMF and MethanolReadily dissolves in DMF or NMP; Soluble in Methanol

The Structural Impact of Proline Stereochemistry in Peptides

The incorporation of proline into a peptide chain introduces a rigid bend, acting as a "helix breaker" or a turn inducer.[4][5][6] The cyclic nature of proline restricts the phi (φ) torsional angle of the peptide backbone to approximately -65°.[6][7] The choice between the L- and D-enantiomer dictates the direction of this turn, thereby influencing the overall secondary and tertiary structure of the peptide.

  • L-Proline , the naturally occurring isomer, is frequently found at the N-terminus of α-helices and in the edge strands of β-sheets.[6] It is a key component in the formation of β-turns.[6]

  • D-Proline , a non-proteinogenic amino acid, induces a distinct turn in the peptide backbone.[8] Its incorporation can enhance proteolytic stability, a desirable trait in peptide-based therapeutics.[9] The presence of D-amino acids can make peptides less susceptible to degradation by endogenous proteases.

The stereochemistry at the alpha-carbon of proline significantly influences the cis-trans isomerization of the preceding peptide bond. This isomerization can be a rate-limiting step in protein folding and can modulate biological activity.

G cluster_l_proline L-Proline Incorporation cluster_d_proline D-Proline Incorporation L-Peptide Peptide Chain L-Pro Fmoc-L-Pro-OH L-Peptide->L-Pro Natural_Turn Induces Natural β-turn L-Pro->Natural_Turn L-Structure Specific 3D Structure Natural_Turn->L-Structure L-Binding Receptor Binding L-Structure->L-Binding D-Peptide Peptide Chain D-Pro This compound D-Peptide->D-Pro Unnatural_Turn Induces Unnatural Turn D-Pro->Unnatural_Turn D-Structure Altered 3D Structure Unnatural_Turn->D-Structure D-Stability Increased Proteolytic Stability D-Structure->D-Stability G L-Proline L-Proline Cell_Metabolism Cellular Metabolism L-Proline->Cell_Metabolism MAPK_Pathway MAPK Signaling Cell_Metabolism->MAPK_Pathway PI3K_Pathway PI3K/Akt Signaling Cell_Metabolism->PI3K_Pathway mTOR_Pathway mTOR Signaling Cell_Metabolism->mTOR_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth PI3K_Pathway->Cell_Growth mTOR_Pathway->Cell_Growth D-Pro_Peptide D-Proline Containing Peptide Receptor_Modulation Receptor/Enzyme Modulation D-Pro_Peptide->Receptor_Modulation Receptor_Modulation->MAPK_Pathway Receptor_Modulation->PI3K_Pathway Receptor_Modulation->mTOR_Pathway G Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Pro-OH (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_AA Couple Next Amino Acid? Wash2->Next_AA Next_AA->Deprotection Yes Final_Cleavage Final Cleavage (TFA Cocktail) Next_AA->Final_Cleavage No End Purified Peptide Final_Cleavage->End

References

A Technical Guide to Fmoc-D-Pro-OH: Commercial Sourcing and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Fmoc-D-Pro-OH, a critical building block in solid-phase peptide synthesis (SPPS). It offers a detailed comparison of suppliers, current pricing, and technical specifications. Furthermore, this document outlines a detailed experimental protocol for the successful incorporation of this compound into peptide chains and visualizes key experimental workflows and relevant signaling pathways to aid in research and development.

Commercial Suppliers and Pricing

The availability and cost of this compound can vary significantly between suppliers. The following table summarizes pricing and purity information from several prominent vendors to facilitate procurement decisions.

SupplierCatalog NumberPurity1g Price (USD)5g Price (USD)25g Price (USD)
Sigma-Aldrich47532≥98.0%-$143.00-
Advanced ChemTechFP3450-$20.00$40.00$120.00
Chem-Impex04130≥99.9%$18.50$51.30$128.20
ChemPep101503--$30.00-
MedChemExpressHY-W010609>98%InquiryInquiryInquiry
AbMole BioScienceM39468>98.0%InquiryInquiryInquiry
BLD PharmBD138659≥98.0%InquiryInquiryInquiry
AdooQ BioscienceA23051-$20.00--

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to request quotes for bulk quantities.

The Role of D-Proline in Peptide Therapeutics

D-proline is a non-canonical amino acid that, when incorporated into peptide sequences, can confer unique structural and functional properties. Its cyclic side chain introduces conformational rigidity, influencing the peptide's secondary structure and stability. The inclusion of D-amino acids, such as D-proline, is a key strategy in drug design to enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1][2] Peptides containing D-proline are being investigated for a range of therapeutic applications, including the development of novel opioid receptor agonists.[3]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis

This protocol details the manual procedure for incorporating an this compound residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

Materials and Reagents:
  • This compound

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:
  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Swell the resin in DMF for at least 30 minutes with gentle agitation.[3]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[3]

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.[3]

    • Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent activator such as HOBt or Oxyma (3 equivalents) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[3]

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of the sterically hindered secondary amine of proline can be slower, so extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

    • Monitor the coupling reaction completion using a colorimetric test such as the Kaiser test. Note that proline, being a secondary amine, will give a negative result with the Kaiser test; an alternative like the isatin test can be used.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing a Relevant Signaling Pathway

Peptides containing D-amino acids, such as D-proline, are of significant interest in the development of therapeutics targeting G-protein coupled receptors (GPCRs), like the µ-opioid receptor. The incorporation of D-proline can enhance the peptide's stability and receptor affinity. Below is a diagram illustrating the general signaling pathway activated by a µ-opioid receptor agonist.

G_protein_signaling cluster_membrane Cell Membrane Receptor µ-Opioid Receptor (GPCR) G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist D-Proline Containing Peptide Agonist Agonist->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Decreased levels lead to

Caption: General signaling pathway of a µ-opioid receptor agonist.

Visualizing the Experimental Workflow

The process of solid-phase peptide synthesis is a cyclical series of chemical reactions. The following diagram outlines the key steps in an Fmoc-based SPPS workflow for the synthesis of a peptide containing this compound.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (this compound + Coupling Reagents) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 7. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Fmoc-D-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-D-Pro-OH (N-α-9-fluorenylmethyloxycarbonyl-D-proline), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety, minimizing potential hazards, and maintaining the integrity of synthesized peptides.

This compound is a white to off-white crystalline powder widely utilized for the incorporation of D-proline residues into peptide chains. The Fmoc protecting group provides stability during synthesis and is readily cleaved under basic conditions. While not classified as a highly hazardous substance, proper handling and disposal are crucial to mitigate risks associated with skin, eye, and respiratory irritation.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReferences
Chemical Name (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid[1]
Synonyms Fmoc-D-proline, N-α-Fmoc-D-proline[1]
CAS Number 101555-62-8[1]
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.37 g/mol
Appearance White to off-white crystal or powder[1]
Melting Point 110 - 118 °C[1]
Solubility Clearly soluble in DMF. Soluble in methanol.[2]
Storage Temperature 2 - 8 °C[3]

Section 2: Hazard Identification and Safety Precautions

This compound is classified as an irritant. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated.

The following diagram illustrates the standard PPE requirements for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling this compound ppe_items Safety Goggles Nitrile Gloves Lab Coat Respirator (if dusting) start Start Handling don_ppe Don PPE start->don_ppe handle Handle Chemical don_ppe->handle doff_ppe Doff PPE handle->doff_ppe end_handling End Handling doff_ppe->end_handling

Standard PPE workflow for handling this compound.

Section 3: First-Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

The following flowchart outlines the appropriate first-aid response to an accidental exposure.

First_Aid_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Accidental Exposure to this compound inhalation_action Move to fresh air exposure->inhalation_action skin_action Wash with soap and water exposure->skin_action eye_action Rinse with water exposure->eye_action ingestion_action Rinse mouth, do not induce vomiting exposure->ingestion_action seek_medical Seek Medical Attention inhalation_action->seek_medical skin_action->seek_medical eye_action->seek_medical ingestion_action->seek_medical

First-aid response to accidental exposure.

Section 4: Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for solid-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the solution and repeat the piperidine treatment.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group and cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

The following diagram illustrates the general workflow for Fmoc solid-phase peptide synthesis.

SPPS_Workflow start Start SPPS swell Resin Swelling start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleavage from Resin final_deprotect->cleave end End SPPS cleave->end

General workflow for Fmoc solid-phase peptide synthesis.
Potential Side Reactions

A notable side reaction when incorporating proline is the formation of diketopiperazine, particularly when proline is the second residue in the peptide sequence. This can lead to the cleavage of the dipeptide from the resin. To mitigate this, consider using a sterically hindered resin like 2-chlorotrityl chloride resin or coupling a pre-formed Fmoc-Xaa-Pro-OH dipeptide.[5]

Section 5: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical for maintaining the quality of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area or in a chemical fume hood to avoid dust inhalation.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8 °C.[3]

Disposal:

  • This compound and any contaminated materials (e.g., gloves, weighing paper) should be treated as hazardous chemical waste.[6][7]

  • Collect waste in a designated, labeled, and sealed container.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Do not dispose of down the drain or in regular trash.[7]

The following diagram outlines the logical workflow for the disposal of this compound waste.

Disposal_Workflow start Generate this compound Waste collect Collect in a labeled, sealed, compatible container start->collect label_waste Label as 'Hazardous Waste' with chemical name and date collect->label_waste store Store in a designated hazardous waste area label_waste->store contact_ehs Contact EHS for pickup store->contact_ehs end Proper Disposal contact_ehs->end

Workflow for the disposal of this compound waste.

By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their peptide synthesis endeavors, contributing to advancements in science and drug development.

References

Core Principles of Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation of Fmoc-D-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal stability and degradation of N-α-(9-fluorenylmethyloxycarbonyl)-D-proline (this compound). Due to the limited availability of data specific to the D-enantiomer, this document synthesizes information from studies on Fmoc-L-Pro-OH, the general chemistry of the Fmoc protecting group, and the thermal behavior of proline. This information is critical for optimizing protocols in solid-phase peptide synthesis (SPPS), ensuring the chemical integrity of drug substances, and defining appropriate storage conditions.

The thermal stability of this compound is primarily influenced by two structural features: the base-labile Fmoc protecting group and the proline residue itself. At elevated temperatures, several degradation pathways can be initiated, leading to the loss of the Fmoc group, modification of the proline ring, or racemization.

The most significant thermal degradation pathway for Fmoc-protected amino acids is the cleavage of the Fmoc group. This can occur even in the absence of the typically used basic reagents like piperidine. Additionally, for proline-containing peptides, especially at the dipeptide stage in SPPS, diketopiperazine (DKP) formation is a notable side reaction that can be thermally induced.

Quantitative Data on Thermal Degradation

The following tables summarize the available quantitative data on the thermal degradation of Fmoc-protected amino acids.

Table 1: Thermal Cleavage of the Fmoc Group in Various Solvents

A study on the base-free thermal cleavage of the Fmoc group at 120 °C for 15 minutes provides valuable insights into the stability of Fmoc-amino acids in different solvents.[1][2]

Solvent% Fmoc Cleavage
DMSO>95%
DMF>95%
NMP>95%
Acetonitrile~60%
Chlorobenzene0%
Chloroform0%
Methanol0%

Data from studies on Fmoc-L-Pro-OH and other Fmoc-amino acids.[1][2]

Table 2: Yields of Amino Acids after Thermal Fmoc Cleavage

The following data represents the isolated yields of the free amino acid after heating the corresponding Fmoc-amino acid at 120 °C in DMSO.[3]

SubstrateReaction TimeIsolated Yield
Fmoc-Pro-OH15 min96%
Fmoc-Lys(Boc)-OH15 min96%
Fmoc-Val-OH15 min88%
Fmoc-Thr(tBu)-OH15 min85%
Fmoc-Asp(tBu)-OH15 min88%

Data from studies on L-enantiomers.[3]

Degradation Pathways and Mechanisms

Several degradation pathways have been identified for Fmoc-proline derivatives under thermal stress.

Thermal Cleavage of the Fmoc Group

At elevated temperatures (e.g., 120 °C) in polar aprotic solvents like DMSO, the Fmoc group can be cleaved without the presence of a base.[1][4] The proposed mechanism is a β-elimination reaction, which can proceed through an en-type mechanism or an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially in dipolar aprotic solvents.[1][5] The cleavage results in the formation of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the proline.

Thermal_Fmoc_Cleavage FmocProOH This compound TransitionState Transition State FmocProOH->TransitionState β-elimination Products D-Proline + Dibenzofulvene + CO2 TransitionState->Products Heat Heat (e.g., 120°C) Polar Aprotic Solvent

Caption: Proposed mechanism for the thermal cleavage of the Fmoc group.

Diketopiperazine (DKP) Formation

In the context of peptide synthesis, a dipeptide with a C-terminal proline residue is susceptible to intramolecular cyclization to form a stable six-membered ring, known as a diketopiperazine (DKP).[6] This process leads to the cleavage of the peptide from the solid support and terminates chain elongation. This reaction is often accelerated by the basic conditions used for Fmoc deprotection but can also be influenced by temperature.[7][8]

DKP_Formation DipeptideResin Fmoc-AA-D-Pro-Resin DeprotectedDipeptide H-AA-D-Pro-Resin DipeptideResin->DeprotectedDipeptide Fmoc Deprotection (Base or Heat) DKP cyclo(AA-D-Pro) (Diketopiperazine) DeprotectedDipeptide->DKP Intramolecular Cyclization CleavedResin Resin DeprotectedDipeptide->CleavedResin HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start This compound Sample (Stressed or Unstressed) Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Start->Dissolve Inject Inject onto RP-HPLC column (e.g., C18) Dissolve->Inject Elute Elute with a gradient of Acetonitrile and Water (with TFA or Formic Acid) Inject->Elute Detect UV Detection (e.g., 220 nm, 254 nm, 301 nm) Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Integrate peak areas to determine purity and quantify degradation products Chromatogram->Quantify

References

Methodological & Application

Application Note: Coupling Reagents for Fmoc-D-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide research and development. The selection of an appropriate coupling reagent is critical to the success of SPPS, directly influencing reaction kinetics, product purity, and yield. The coupling of proline residues, such as Fmoc-D-Pro-OH, presents unique challenges due to the steric hindrance of its secondary amine, which is less nucleophilic than the primary amines of other amino acids.[1] This can lead to slower, incomplete reactions and necessitates the use of highly efficient coupling reagents.[1] Furthermore, peptide sequences containing proline are susceptible to side reactions, most notably diketopiperazine (DKP) formation, especially when proline is one of the first two residues at the C-terminus.[2][3]

This application note provides a comparative analysis of common coupling reagents for the incorporation of this compound, offering data-driven recommendations and detailed protocols to optimize synthesis outcomes.

Choosing an Optimal Coupling Reagent

The choice of coupling reagent should be guided by the need to achieve rapid and complete acylation while minimizing side reactions, particularly racemization of the activated amino acid. While proline itself is structurally resistant to the typical base-catalyzed α-carbon racemization mechanism, certain coupling conditions can still promote epimerization.[4][5] For D-Proline, this would result in the undesired formation of the L-Proline diastereomer.

Modern coupling reagents fall into two main categories: carbodiimides (often with additives) and pre-formed aminium/uronium or phosphonium salts.

  • Carbodiimides and Additives: N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide. It is almost always used with an additive to accelerate coupling and suppress racemization.

    • DIC/HOBt: The combination of DIC and 1-Hydroxybenzotriazole (HOBt) has historically been common. However, this combination is known to significantly increase the risk of proline racemization, especially in polar aprotic solvents like DMF.[5][6]

    • DIC/Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®, referred to as Oxyma) has emerged as a superior, non-explosive alternative to HOBt.[7][8] The DIC/Oxyma combination provides high coupling efficiency with remarkably low levels of racemization, making it an excellent choice for proline coupling.[6][9]

  • Aminium/Uronium Salts: These reagents, such as HBTU, HCTU, HATU, and COMU, are highly efficient activators.

    • HBTU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 6-chloro derivative (HCTU) are robust and cost-effective reagents suitable for most applications.[10][11][12] HCTU is often considered slightly more efficient.[12]

    • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) contains the HOAt moiety, which forms a more reactive OAt-active ester. This results in faster reaction times and a lower risk of epimerization, making it ideal for difficult couplings, including sterically hindered residues like proline.[13][14]

    • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium reagent incorporating an Oxyma moiety.[15] It demonstrates coupling efficiencies comparable or superior to HATU, has excellent solubility, and is considered safer as it avoids benzotriazole-based additives.[4][15]

Data Presentation: Performance of Coupling Reagents

The following tables summarize quantitative data on the performance of various coupling reagents in scenarios relevant to proline incorporation. The data highlights the superior performance of Oxyma-based systems in minimizing racemization.

Table 1: Yield and Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ (Data adapted from studies on L-proline, which is indicative of reagent performance)

Coupling Reagent/StrategyYield (%)D/L Isomer (%)Reference(s)
Oxyma/DIC 89.9 1.0 [9]
HOAt/DIC81.43.3[9]
HOBt/DIC81.99.3[9]

Table 2: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂ (Data from a racemization-prone histidine coupling, demonstrating additive effectiveness)

Coupling ReagentD/L Isomer (%)Reference(s)
Oxyma-B/DIC*1.0[9]
HOAt/DIC1.9[9]
OxymaPure/DIC 3.0 [9]
HOBt/DIC5.1[9]

*Oxyma-B is a derivative of Oxyma.

These data clearly show that the DIC/Oxyma strategy significantly reduces racemization compared to the older DIC/HOBt method.

Experimental Workflow and Protocols

The general workflow for coupling this compound onto a solid support is illustrated below.

SPPS_Workflow cluster_resin Resin State cluster_process Coupling Cycle start_resin Free Amine on Resin (NH₂-Resin) coupling 2. Coupling Reaction start_resin->coupling Add to... pro_resin Fmoc-D-Pro-Resin deprotection 4. Next Cycle: Fmoc Deprotection (e.g., 20% Piperidine/DMF) pro_resin->deprotection Begin next cycle... activation 1. Amino Acid Activation (this compound + Reagent) activation->coupling Add Activated Mix wash1 3. Washing Step (Remove excess reagents) coupling->wash1 wash1->pro_resin Yields...

Caption: General workflow for this compound coupling in SPPS.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered couplings.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (v/v). A typical procedure is one 5-minute treatment followed by a 15-minute treatment.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3–5 equivalents relative to resin loading), HATU (3–4.9 eq.), and HOAt (optional but recommended, 3–5 eq.) in DMF.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6–10 eq.), to the activation mixture.

    • Mix for 1-2 minutes. The solution may change color.[14]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.[1] Due to the hindered nature of proline, a longer coupling time is often beneficial.

  • Monitoring and Washing:

    • Monitor the reaction for completion by performing a qualitative test (e.g., Kaiser test or Isatin test for secondary amines) on a small sample of resin beads. A negative test indicates complete coupling.

    • If the coupling is incomplete, consider a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.[1]

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is an excellent alternative that minimizes racemization and avoids benzotriazole-based reagents.

  • Resin Preparation:

    • Swell and deprotect the resin as described in Protocol 1, Step 1.

  • Coupling Reaction (In-situ Activation):

    • To the washed, deprotected resin in the reaction vessel, add this compound (3–5 eq.) and Oxyma (3–5 eq.).[9][14]

    • Add sufficient DMF to dissolve the solids and ensure the resin is freely suspended.

    • Add DIC (3–5 eq.) to the vessel.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction and wash the resin as described in Protocol 1, Step 4.

Troubleshooting and Special Considerations
  • Incomplete Coupling: Proline's secondary amine makes it less reactive. If a standard protocol results in incomplete coupling (positive Kaiser or Isatin test), performing a "double coupling" is a highly effective solution.[1] Alternatively, switching to a more potent reagent like HATU or COMU is recommended.[13]

  • Diketopiperazine (DKP) Formation: This side reaction is a major concern when proline is the C-terminal or penultimate residue. It involves intramolecular cyclization, leading to cleavage of the dipeptide from the resin.[2][3]

    • Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which disfavors the cyclization reaction. Alternatively, incorporate the first two amino acids as a pre-formed dipeptide to bypass the vulnerable on-resin dipeptide stage.[2]

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis hinges on the selection of a highly efficient coupling reagent that ensures complete reaction while minimizing side reactions. For routine synthesis, aminium salts like HCTU offer a robust and economical choice. For challenging sequences or when maximizing purity is paramount, HATU and COMU are superior reagents due to their high reactivity and low epimerization risk.[4][12] The DIC/Oxyma system stands out as an excellent, cost-effective, and safe alternative that provides high yields with minimal racemization, making it a highly recommended strategy for coupling proline residues.[6][9] Careful protocol optimization, including considerations for reaction time and potential side reactions like DKP formation, will further ensure the synthesis of high-quality D-Proline-containing peptides.

References

Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-proline residues in solid-phase peptide synthesis (SPPS). This document includes standard and alternative protocols, a summary of quantitative data, and troubleshooting for common side reactions.

Introduction

The Fmoc group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS. Its removal, or deprotection, is a critical step that must be efficient and selective to ensure high peptide purity and yield. While the deprotection of most amino acids is straightforward, proline residues, including D-proline, present unique challenges. The secondary amine nature of proline can influence the kinetics of coupling and deprotection, and importantly, increases the susceptibility to a significant side reaction: diketopiperazine (DKP) formation. This is particularly problematic when proline is the second amino acid in the peptide chain.[1][2][3][4][5][6]

This document outlines the standard deprotection conditions using piperidine and explores alternative reagents and strategies to minimize side reactions and optimize the synthesis of D-proline-containing peptides.

Standard Fmoc Deprotection Protocol

The most common method for Fmoc deprotection utilizes a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Standard Piperidine Deprotection
  • Resin Swelling: Swell the Fmoc-D-Pro-resin in DMF (approximately 10 mL/g of resin) for 15-30 minutes in a suitable reaction vessel.

  • Drain: Remove the DMF from the swollen resin.

  • First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[7][8]

  • Drain: Remove the piperidine solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate the mixture at room temperature for 15-20 minutes.

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a colorimetric test, such as the isatin test, to confirm the presence of a free secondary amine. Note that the Kaiser test will give a negative or weak (red/brown) result for proline residues.[1]

Challenges with D-Proline Fmoc Deprotection: Diketopiperazine (DKP) Formation

When D-proline is the second residue in a peptide chain attached to the solid support, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, leading to a significant loss of yield.[1][2][3][4][5][6]

DKP_Formation cluster_SPPS Solid-Phase Peptide Synthesis Resin Solid Support-Linker-O-C(=O)- Dipeptide Fmoc-AA1-D-Pro-Resin Deprotected H-AA1-D-Pro-Resin (Deprotected Dipeptide) Dipeptide->Deprotected Fmoc Deprotection (e.g., 20% Piperidine/DMF) DKP Diketopiperazine (Cyclic Dipeptide) Deprotected->DKP Intramolecular Cyclization CleavedResin Free Resin Deprotected->CleavedResin Cleavage from Resin

Alternative Strategies to Mitigate DKP Formation

Several strategies can be employed to minimize the formation of DKP when dealing with D-proline residues.

Use of Sterically Hindered Resins

Employing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically obstruct the intramolecular cyclization required for DKP formation.[1]

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g) for 10-15 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-D-Pro-OH (1.5-2 equivalents relative to resin loading) in DCM. Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents).

  • Coupling: Add the amino acid solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a small amount of methanol (0.8 mL/g of resin) and agitate for 15-30 minutes.

  • Washing: Drain the resin and wash thoroughly with DCM, followed by DMF.

Alternative Deprotection Reagents

The use of alternative deprotection reagents can significantly reduce DKP formation. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to be highly effective.[2][6][9][10][11][12] This mixture provides rapid deprotection, minimizing the time the deprotected amine is available for the side reaction.

  • Resin Swelling: Swell the Fmoc-D-Pro-resin in N-methyl-2-pyrrolidone (NMP) or DMF.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.

  • Deprotection: Add the DBU/piperazine solution to the resin and agitate for 2-5 minutes. A second treatment of 5-10 minutes may be performed for difficult sequences.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF.

Quantitative Data Summary

The following table summarizes a comparison of different Fmoc deprotection conditions, highlighting their impact on DKP formation. While much of the literature focuses on L-proline, the chemical principles and relative efficiencies are applicable to D-proline.

Deprotection ReagentSolventConcentrationTimeDKP Formation (%)Reference(s)
PiperidineDMF20% (v/v)2 x 15 min~14%[2]
PiperidineToluene20% (v/v)2 x 15 min~12%[2]
PiperazineDMF5% (w/v)2 x 15 min< 4%[2]
PiperazineNMP5% (w/v)2 x 15 min< 4%[2]
DBU + PiperazineNMP2% DBU (v/v) + 5% Piperazine (w/v)2 x 5 min~3.6% [2]

Note: The DKP formation percentages are based on a model peptide containing a Cys-Pro sequence and are intended to show relative trends. Actual percentages will vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Workflow Visualization

Experimental_Workflow start Start: Fmoc-D-Pro-Resin swell Swell Resin in DMF/NMP start->swell deprotection Fmoc Deprotection swell->deprotection standard Standard: 20% Piperidine/DMF deprotection->standard High DKP Risk alternative Alternative: 2% DBU / 5% Piperazine/NMP deprotection->alternative Low DKP Risk wash1 Wash with DMF/NMP standard->wash1 wash2 Wash with DMF/NMP alternative->wash2 coupling Couple Next Amino Acid wash1->coupling wash2->coupling end Continue Peptide Synthesis coupling->end

Conclusion

The successful Fmoc deprotection of D-proline residues requires careful consideration of the potential for diketopiperazine formation. While standard conditions using 20% piperidine in DMF are widely used, they can lead to significant yield loss when D-proline is the second residue. The use of sterically hindered resins like 2-chlorotrityl chloride and alternative deprotection reagents such as a DBU and piperazine mixture are highly effective strategies to mitigate this side reaction. Researchers should select the appropriate deprotection protocol based on the position of the D-proline residue in the peptide sequence and the desired purity and yield of the final product.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Pro-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a potent strategy in contemporary drug discovery and chemical biology. The inclusion of D-amino acids, particularly the conformationally constrained D-proline, offers significant advantages. These include enhanced stability against enzymatic degradation by proteases, which primarily recognize L-amino acids, leading to a longer circulating half-life of peptide-based therapeutics. Furthermore, the rigid cyclic structure of D-proline can induce specific and stable secondary structures, such as β-turns, which can lead to improved receptor binding affinity and selectivity.

Cyclic peptides themselves present a compelling class of therapeutic molecules, bridging the gap between small molecules and large biologics. Their constrained conformation often results in increased biological activity, improved stability, and enhanced cell permeability compared to their linear counterparts. This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Pro-OH into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Both on-resin and solution-phase cyclization strategies are discussed, providing a comprehensive guide for researchers in the field.

Data Presentation

Table 1: Typical Materials and Reagents for Fmoc-SPPS of D-Proline Containing Cyclic Peptides
Category Reagent/Material Supplier Example Purity/Grade Notes
Resins Rink Amide ResinSigma-Aldrich100-200 mesh, ~0.5 mmol/gFor C-terminally amidated peptides.
2-Chlorotrityl chloride resinNovabiochem®100-200 mesh, ~1.0-1.6 mmol/gFor protected peptide fragments and head-to-tail cyclization.
Amino Acids This compoundSigma-Aldrich≥99.0% (HPLC)[1]The key building block.
Other Fmoc-protected amino acidsVariousPeptide synthesis gradeWith appropriate side-chain protection (e.g., tBu, Boc, Trt).
Coupling Reagents HBTU, HATU, DICVariousPeptide synthesis gradeTo facilitate amide bond formation.
Activating Agents HOBt, OxymaVariousPeptide synthesis gradeTo suppress racemization and improve coupling efficiency.
Bases DIPEA, NMMVariousPeptide synthesis gradeFor activation and neutralization steps.
Deprotection PiperidineVariousReagent gradeFor removal of the Fmoc protecting group.
Cleavage Trifluoroacetic acid (TFA)VariousReagent gradeFor cleavage from the resin and removal of side-chain protecting groups.
Scavengers Triisopropylsilane (TIS), WaterVariousReagent gradeTo prevent side reactions during cleavage.
Solvents DMF, DCM, AcetonitrileVariousHPLC gradeFor washing, swelling, and chromatography.
Table 2: Representative Quantitative Data for Cyclic Peptide Synthesis
Parameter On-Resin Cyclization Solution-Phase Cyclization Notes
Typical Scale 0.1 - 0.5 mmol10 - 100 mgOn-resin is suitable for smaller to medium scales.
Crude Purity (HPLC) 20% - 60%[2]30% - 70%Highly sequence-dependent. D-Proline can facilitate efficient cyclization.
Overall Yield (after purification) 5% - 25%10% - 40%Yields are influenced by sequence, ring size, and purification efficiency.
Final Purity (HPLC) >95%>95%Achievable with standard RP-HPLC purification protocols.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis using Automated Fmoc-SPPS

This protocol outlines the assembly of the linear peptide precursor on a solid support.

  • Resin Selection and Swelling:

    • For head-to-tail cyclization, a resin that allows for side-chain attachment of the C-terminal amino acid (e.g., Fmoc-Asp(ODmb)-Wang resin) is ideal for on-resin strategies.[3] For solution-phase cyclization, a resin like 2-chlorotrityl chloride is suitable for obtaining the fully protected linear peptide.

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Loading (if not pre-loaded):

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and an activating agent like HOBt (4 equivalents) in DMF.

    • Add a coupling reagent such as DIC (4 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.[4]

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (including this compound at the desired position) (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base such as DIPEA (8 equivalents) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Confirm coupling completion using a Kaiser test (will be negative for proline).

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Repeat these deprotection, coupling, and washing steps for each amino acid in the sequence.

Protocol 2: On-Resin Head-to-Tail Cyclization

This method is advantageous as it minimizes intermolecular side reactions.

  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in Protocol 1, step 3.

  • C-terminal Deprotection: Selectively remove the C-terminal protecting group. For a peptide attached via an Asp(ODmb) linker, treat the resin with 2% hydrazine in DMF for 15 minutes (repeat once) to cleave the Dmb ester.[3]

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of the deprotection reagent.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP, 5 equivalents), an activating agent (e.g., HOBt, 5 equivalents), and a base (e.g., DIPEA, 10 equivalents) in a suitable solvent mixture (e.g., DCM/DMF/NMP).[5]

    • Agitate the reaction for 12-24 hours at room temperature.

    • Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This approach can be beneficial for sequences that are difficult to cyclize on-resin.

  • Cleavage of Protected Peptide:

    • After linear synthesis on a highly acid-labile resin (e.g., 2-chlorotrityl chloride), wash the resin with DCM.

    • Treat the resin with a mild acidic solution (e.g., 1-2% TFA in DCM) to cleave the peptide while keeping side-chain protecting groups intact.

    • Collect the filtrate and neutralize with a base like DIPEA.

    • Evaporate the solvent to obtain the crude protected linear peptide.

  • Cyclization Reaction:

    • Dissolve the protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.[6]

    • Add a coupling reagent (e.g., DIC/Oxyma or PyBOP/DIPEA). The presence of a turn-inducing residue like D-proline can be essential for successful macrocyclization in solution.[7]

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC and mass spectrometry.

  • Deprotection: Once cyclization is complete, remove the solvent and treat the crude cyclic peptide with a standard cleavage cocktail (see Protocol 4) to remove the side-chain protecting groups.

Protocol 4: Final Cleavage and Purification
  • Cleavage from Resin and Deprotection:

    • Wash the resin (from on-resin cyclization) with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5), for 2-3 hours at room temperature.[3]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.[4]

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8]

  • Analysis and Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Figure 1. General Workflow for Cyclic Peptide Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization Strategies cluster_final Final Processing resin Resin Swelling coupling Iterative Fmoc Deprotection & Amino Acid Coupling (including this compound) resin->coupling on_resin On-Resin Cyclization coupling->on_resin Head-to-Tail solution_phase Solution-Phase Cyclization coupling->solution_phase Cleave Protected Peptide cleavage Cleavage & Deprotection on_resin->cleavage solution_phase->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: Figure 1. General Workflow for Cyclic Peptide Synthesis.

Signaling Pathway Example

signaling_pathway Figure 2. Inhibition of Grb2-SOS Interaction by a D-Pro-Containing Cyclic Peptide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 recruits SOS SOS Grb2->SOS binds Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation promotes CyclicPeptide D-Pro-L-Pro Cyclic Peptide (e.g., Grb2 SH2 Inhibitor) CyclicPeptide->Grb2 inhibits binding to SOS

References

Application Notes and Protocols: The Use of Fmoc-D-Pro-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptidomimetic design, the strategic incorporation of non-natural amino acids is a powerful tool for developing novel therapeutic agents with enhanced stability, potency, and bioavailability. Among these, Fmoc-D-Pro-OH, a D-enantiomer of proline protected with the fluorenylmethyloxycarbonyl (Fmoc) group, plays a pivotal role. Its unique stereochemistry and rigid cyclic structure are instrumental in inducing specific secondary structures, most notably β-turns, which are crucial for molecular recognition and biological activity. These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of peptidomimetics, complete with detailed experimental protocols and supporting data.

Key Applications of this compound in Peptidomimetic Design

The incorporation of a D-proline residue can profoundly influence the conformational properties of a peptide chain. The primary applications of this compound in peptidomimetic design include:

  • Induction of β-Turns: D-proline is a potent inducer of β-turns, compact secondary structures that redirect the peptide backbone. This is critical for mimicking the bioactive conformation of natural peptides and proteins. The D-Pro-Xaa sequence is particularly effective at promoting type II' β-turns.

  • Enhancing Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high specificity for L-amino acid substrates. This leads to an extended in vivo half-life of the peptidomimetic drug candidates.

  • Conformational Constraint: The rigid pyrrolidine ring of D-proline restricts the available conformational space of the peptide backbone, reducing its flexibility. This pre-organization can lead to higher binding affinities for biological targets by minimizing the entropic penalty upon binding.[1][2]

  • Modulation of Protein-Protein Interactions (PPIs): Many signaling pathways are mediated by the recognition of proline-rich motifs by protein domains such as SH3 and WW domains.[3][4] Peptidomimetics containing D-proline can be designed to disrupt these interactions with high specificity and affinity, offering therapeutic potential in areas like oncology and immunology.

Quantitative Data

The quality of the building blocks used in solid-phase peptide synthesis (SPPS) is paramount for the successful synthesis of the target peptidomimetic. The following table summarizes typical quality specifications for this compound and the impact of proline incorporation on peptide stability.

ParameterTypical Value/RangeSignificance
Purity (HPLC) ≥ 99.0%High purity is essential to prevent the incorporation of impurities into the growing peptide chain, which can complicate purification and affect the final product's activity.
Enantiomeric Purity ≥ 99.8%Ensures the correct stereochemistry is introduced, which is critical for the desired conformational and biological properties of the peptidomimetic.
Optical Rotation [α]D +31.0 ± 3.0° (c=1 in DMF)A key indicator of the enantiomeric purity of the compound.
Increase in Protein Stability (ΔΔG°) 0.3 – 1.5 kcal/molReplacing non-proline residues with proline in β-turns can significantly increase the conformational stability of a protein.[1][2][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear β-Turn Peptidomimetic using this compound

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide, Ac-Tyr-D-Pro-Gly-Phe-NH₂, on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-Phe-OH, Fmoc-Gly-OH, This compound , Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Preparation:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in the synthesis vessel.

    • Swell the resin in DMF for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Fmoc Deprotection (First Amino Acid):

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), continue the reaction. If negative (yellow), proceed to the next step.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (5x).

  • Peptide Chain Elongation (Cycles for Gly, D-Pro, and Tyr):

    • Repeat the Fmoc deprotection step (Step 2).

    • Repeat the coupling step (Step 3) for each subsequent amino acid in the sequence: Fmoc-Gly-OH, This compound , and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Signaling Pathway: Inhibition of Grb2-Sos Interaction

The Grb2-Sos interaction is a critical step in the Ras/MAPK signaling pathway, which is often dysregulated in cancer. The SH3 domain of the adaptor protein Grb2 recognizes a proline-rich motif on the guanine nucleotide exchange factor Sos, leading to the activation of Ras. Peptidomimetics incorporating D-proline can be designed to mimic the Sos peptide and inhibit this interaction, thereby blocking downstream signaling.

Grb2_Sos_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 Recruits Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates GrowthFactor Growth Factor GrowthFactor->RTK_inactive Binds Sos Sos Grb2->Sos Binds via SH3 domain Sos->Ras_GDP Activates Peptidomimetic This compound Based Peptidomimetic Peptidomimetic->Grb2 Inhibits Interaction MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Leads to

Caption: Inhibition of the Grb2-Sos interaction by a D-proline-based peptidomimetic.

Experimental Workflow: Solid-Phase Synthesis of a β-Turn Peptidomimetic

The following diagram illustrates the key steps in the solid-phase synthesis of a peptidomimetic incorporating this compound to induce a β-turn.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle (Repeat for each AA) start Start: Rink Amide Resin resin_swell 1. Resin Swelling (DMF) start->resin_swell fmoc_deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotect1 coupling1 3. Coupling of First Amino Acid (Fmoc-AA1-OH) fmoc_deprotect1->coupling1 wash1 Wash (DMF/DCM) coupling1->wash1 fmoc_deprotect_n Fmoc Deprotection wash1->fmoc_deprotect_n coupling_n Coupling of Next Fmoc-AA-OH (including this compound) fmoc_deprotect_n->coupling_n wash_n Wash coupling_n->wash_n acetylation 4. N-terminal Acetylation (Acetic Anhydride/DIPEA) wash_n->acetylation cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) acetylation->cleavage precipitation 6. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 7. Purification (RP-HPLC) precipitation->purification analysis 8. Analysis (Mass Spec, HPLC) purification->analysis end End: Purified Peptidomimetic analysis->end

Caption: Workflow for the solid-phase synthesis of a β-turn peptidomimetic.

References

Application Notes and Protocols: Fmoc-D-Pro-OH in the Synthesis of Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich peptides (PRPs) represent a diverse class of molecules with significant therapeutic potential, acting as antimicrobial agents, immunomodulators, and inhibitors of protein-protein interactions.[1] The unique cyclic structure of the proline residue imparts conformational rigidity to the peptide backbone, which is crucial for biological activity. The incorporation of non-natural D-amino acids, such as D-proline, using building blocks like Fmoc-D-Pro-OH, offers a key strategy for enhancing peptide stability against enzymatic degradation and fine-tuning conformational properties.[2][3]

This compound is an N-α-Fmoc protected form of D-proline widely used in solid-phase peptide synthesis (SPPS).[4] Its use allows for the precise insertion of D-proline into a peptide sequence, leading to the development of novel peptide therapeutics with improved pharmacokinetic profiles and specific biological functions.[4] These notes provide an overview of the applications of this compound and detailed protocols for the synthesis and characterization of D-proline-containing peptides.

Applications of this compound in Proline-Rich Peptide Synthesis

The incorporation of D-proline can profoundly influence the structure and function of peptides:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, a critical attribute for therapeutic peptides.

  • Modulation of Secondary Structure: The presence of a D-proline residue can induce specific turns or disrupt helical structures, allowing for precise control over the peptide's three-dimensional conformation.[5] This is vital for mimicking or blocking biological recognition sites.

  • Improved Pharmacokinetic Properties: Increased stability often translates to a longer half-life in vivo, improving the drug's efficacy and dosing regimen.

  • Unique Biological Activities: D-proline-containing peptides have been shown to possess potent antimicrobial activity, often through non-lytic mechanisms that involve targeting intracellular components like the ribosome.[6] They are also crucial in designing peptidomimetics to inhibit challenging biological targets such as protein-protein interactions.[1][7]

Quantitative Data Summary

The biological activity of proline-rich peptides can be significantly influenced by the stereochemistry of the proline residues. The following table summarizes the Minimal Inhibitory Concentration (MIC) for various proline-rich antimicrobial peptides (PR-AMPs).

Peptide IDSequenceTarget OrganismMIC (µM)Reference
BnPRP1GPRPPLPPPPPPPLPPPKRE. coli8.4 ± 1.4[8]
BnPRP1GPRPPLPPPPPPPLPPPKRM. luteus16.9 ± 2.7[8]
Onc112VDKPPYLPRPRPPRRIYNR-NH₂C. neoformans H991.6[4]
Api137GGLKFLHLLKFLHLLKFL-NH₂C. neoformans H993.1[4]
Bac7(1-16)RRIRPRPPRLPRPRPR-NH₂E. coli1.4[6]

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a generic proline-rich peptide on a 0.1 mmol scale using this compound and other Fmoc-protected amino acids.

Materials:

  • Rink Amide or Wang resin[2]

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF[2]

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 200 mg, 0.5 mmol/g loading) in the synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[2]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (5 mL of 20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh aliquot of deprotection solution (5 mL) and agitate for 15-20 minutes.[2]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DMF (x5), IPA (x2), DMF (x3).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: The completion of the coupling reaction can be monitored using a colorimetric test like the Kaiser test (this test is not applicable for the secondary amine of proline).[9]

  • Washing:

    • Drain the coupling solution and wash the resin as described in step 3.

  • Chain Elongation:

    • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (x3) and dry it under a stream of nitrogen or in a vacuum desiccator.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The TFA in the cocktail cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Add the filtrate dropwise to a 50 mL tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether, wash the pellet with cold ether, and centrifuge again.

    • Dry the final peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization

A. Purification by Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Column: C18 column (e.g., 4.6 x 250 mm).[8]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a typical starting point.[8]

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide as a white powder.

B. Characterization by Mass Spectrometry (MS)

  • Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS to confirm the molecular weight of the purified peptide.[11][12]

  • Procedure:

    • Dissolve a small amount of the purified peptide in a suitable solvent.

    • For ESI-MS, the sample is typically infused directly or analyzed via LC-MS.[12]

    • For MALDI-TOF-MS, the sample is co-crystallized with a matrix on a target plate.[12]

  • Data Interpretation: Compare the observed mass with the calculated theoretical mass of the peptide to confirm its identity.

Visualizations: Workflows and Signaling Pathways

General Workflow for Fmoc Solid-Phase Peptide Synthesis

spss_workflow cluster_loop Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF/IPA) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage Final Cycle

Caption: A schematic of the cyclical process of Fmoc-based solid-phase peptide synthesis.

Overall Process from Synthesis to Biological Assay

overall_workflow Design Peptide Design & Sequence Selection SPPS Fmoc-SPPS using This compound Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Assay Biological Activity Assay (e.g., MIC Testing) Characterization->Assay

Caption: The comprehensive workflow from peptide design to final biological evaluation.

Signaling Pathway: Inhibition of Grb2-Sos1 Interaction

Proline-rich motifs are essential for mediating protein-protein interactions. A key example is the interaction between the adaptor protein Grb2 and the guanine nucleotide exchange factor Son of Sevenless (Sos1), which activates the Ras/MAPK signaling pathway, often implicated in cancer.[13][14] Peptides designed to mimic the proline-rich domain of Sos1 can act as competitive inhibitors, blocking this interaction. Incorporating D-proline can enhance the stability and affinity of these inhibitory peptides.

grb2_sos_pathway cluster_membrane Cell Membrane RTK Activated RTK (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SH2 domain binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP -> GTP Exchange Sos1 Sos1 Grb2->Sos1 SH3 domain binding to Pro-Rich Domain Sos1->Ras_GDP Activates MAPK MAPK Pathway (Proliferation) Ras_GTP->MAPK Inhibitor D-Pro-Rich Peptide (Inhibitor) Inhibitor->Grb2 Blocks SH3 domain

Caption: Inhibition of the Grb2-Sos1 interaction by a D-proline-rich peptide antagonist.

References

Application Notes and Protocols for Fmoc-D-Pro-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Pro-OH is a derivative of the non-canonical amino acid D-proline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amine. This strategic modification makes it a vital building block in Fmoc solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. In drug discovery, the incorporation of D-amino acids like D-proline is a key strategy to overcome the limitations of natural L-peptides, which are often susceptible to rapid enzymatic degradation in the body.[1] The unique, rigid cyclic structure of D-proline also imparts significant conformational constraints on the peptide backbone. This property is exploited by medicinal chemists to design peptides and peptidomimetics with enhanced stability, specific secondary structures, and improved therapeutic profiles.[2]

This document outlines the primary applications of this compound in the development of novel therapeutics, provides quantitative data for relevant compounds, and details the experimental protocols for its use.

Application 1: Enhancing Metabolic Stability of Peptide Therapeutics

One of the most significant challenges in developing peptide-based drugs is their susceptibility to proteolysis by endogenous proteases, which limits their bioavailability and half-life.[3] Incorporating D-amino acids creates peptide bonds that are not recognized by most proteases, thus rendering the peptide resistant to enzymatic cleavage.[1][2]

This compound is used to introduce a D-proline residue into a peptide sequence, significantly enhancing its stability.[4] This modification is a cornerstone for transforming transiently active peptides into viable drug candidates with longer therapeutic effects.[3] The D-proline chemotype is found in over 20 approved or investigational drugs, highlighting its importance in medicinal chemistry.[2]

Quantitative Data: Drugs and Clinical Candidates Containing a D-Proline Moiety

Compound NameDrug ClassMechanism of ActionReported Activity (IC₅₀/EC₅₀)
Idasanutlin Antitumor AgentMDM2 InhibitorIC₅₀: 6.5 nM (SJGSA cells)
Dalfopristin AntibioticProtein Synthesis InhibitorMIC: ≤0.015 - 2 µg/mL (vs. various bacteria)
Rotigaptide AntiarrhythmicGap Junction ModulatorEC₅₀: 0.07 nM (increases gap junctional conductance)
Miridesap Amyloidosis TreatmentSerum Amyloid P Component (SAP) DepleterReduces circulating SAP by >90%

(Note: Data is compiled from various sources for illustrative purposes. Specific values may vary based on the assay conditions.)

Application 2: Inducing Defined Secondary Structures (β-Turn Mimetics)

The rigid five-membered ring of proline restricts the phi (Φ) torsion angle of the peptide backbone, making it a powerful tool for inducing specific secondary structures.[2] When placed at the i+1 position of a four-amino-acid sequence, D-proline is a potent inducer of a specific conformation known as a type II' β-turn.[5]

β-turns are critical structural motifs that redirect the peptide chain, often found on the surface of proteins where they mediate molecular recognition events, such as protein-protein interactions or ligand-receptor binding.[6][7] By using this compound in peptide synthesis, researchers can create stable β-hairpin structures and other constrained topologies.[8] This approach is fundamental in designing peptidomimetics that mimic the bioactive conformation of a native peptide loop, leading to potent and selective enzyme inhibitors or receptor antagonists.[2][5]

// Hydrogen bond Residue_i:e -> Residue_i_plus_3:w [style=dashed, arrowhead=dot, color="#EA4335", constraint=false, label=" H-Bond ", fontcolor="#EA4335"]; } caption [label="Diagram 1: D-Pro-Gly induced β-turn structure.", shape=plaintext, fontname="Arial", fontsize=10];

Diagram 1: D-Pro-Gly induced β-turn structure.

Application 3: Component in PROTAC Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[9] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[10] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) and subsequent protein degradation.[9][11]

While flexible PEG and alkyl chains are common, linkers incorporating rigid moieties like proline are increasingly used to confer a specific conformation. Using this compound in the solid-phase synthesis of a linker can help orient the two ligands in a precise spatial arrangement, improving the efficiency of ternary complex formation. The enhanced stability of D-proline also protects the linker from metabolic degradation.

PROTAC_Mechanism

Diagram 2: PROTAC mechanism of action.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual synthesis of a peptide sequence on a resin support using the Fmoc/tBu strategy.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid).[12]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Deprotection Reagent: 20% piperidine in DMF (v/v).[13]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Preparation (Swelling):

    • Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling).[12]

    • Drain the DCM and wash the resin 3 times with DMF.

  • First Amino Acid Loading (for 2-chlorotrityl resin):

    • Dissolve the first Fmoc-amino acid (0.4 mmol) and DIPEA (0.8 mmol) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining active sites, add a small amount of methanol and agitate for 15 minutes.

    • Drain the solution and wash the resin 3 times with DCM, followed by 3 times with DMF.

  • Peptide Elongation Cycle (for each amino acid):

    • Fmoc Deprotection:

      • Add 20% piperidine in DMF to the resin.

      • Agitate for 5-10 minutes.[14] Drain the solution.

      • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

      • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Amino Acid Coupling (Incorporating this compound):

      • In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound, 0.4 mmol) and HBTU/HATU (0.38 mmol) in DMF.

      • Add DIPEA (0.8 mmol) to the vial to activate the amino acid. The solution will typically change color.

      • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

      • Agitate at room temperature for 1-2 hours.[14] Note: Proline couplings are often rapid due to reduced risk of epimerization.

      • Drain the coupling solution and wash the resin 3-5 times with DMF.

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the peptidyl-resin thoroughly with DMF, then DCM, and finally methanol. Dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the dry resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Concentrate the filtrate under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry.

SPPS_Workflow Start Start: Swell Resin in DCM/DMF Load_AA1 Load First Fmoc-AA-OH Start->Load_AA1 Wash1 Wash (DMF) Load_AA1->Wash1 Deprotect Deprotect Wash1->Deprotect Final_Deprotect Final Fmoc Deprotection Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) & Characterize (MS) Precipitate->Purify End End: Pure Peptide Purify->End Wash3 Wash3 Wash3->Deprotect Next AA Final_Deproterotect Final_Deproterotect Wash3->Final_Deproterotect Final AA

Diagram 3: Fmoc solid-phase peptide synthesis workflow.

References

Application Notes and Protocols: Utilizing Fmoc-D-Pro-OH for Enhanced Peptide Conformational Constraint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery and development, the ability to modulate peptide conformation is paramount to achieving desired therapeutic outcomes. Unconstrained peptides often suffer from proteolytic instability and low receptor affinity due to their inherent flexibility. The incorporation of conformationally restricting elements is a key strategy to overcome these limitations. Fmoc-D-Pro-OH, a D-enantiomer of the naturally occurring proline, serves as a powerful tool for introducing conformational constraints, thereby enhancing the stability and biological activity of synthetic peptides.[1][2][3]

The unique cyclic structure of the D-proline residue induces a fixed bend in the peptide backbone, promoting the formation of specific secondary structures, most notably β-turns.[4][5][6] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in receptor binding affinity and selectivity. Furthermore, the presence of a D-amino acid at the N-terminus can confer substantial resistance to aminopeptidases, prolonging the peptide's circulatory half-life.[3][7]

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) to introduce conformational constraints. Detailed protocols for peptide synthesis, conformational analysis, and biological evaluation are provided, along with quantitative data from relevant case studies.

Data Presentation

The incorporation of D-proline can significantly impact the biological and biophysical properties of a peptide. The following tables summarize quantitative data from studies on antimicrobial peptides (AMPs) where L-proline was substituted with D-proline or its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Proline-Substituted Antimicrobial Peptides against E. coli [8][9][10]

PeptideOriginal Proline PositionSubstitutionMIC (µg/mL)Fold Change in Activity
Api137114S-Fpr (cis-promoting)14x more active
Api137164S-Fpr (cis-promoting)164x less active
Apidaecin-1b8Arg> 128> 8-fold decrease
Pyrrhocoricin15Arg> 128> 8-fold decrease
Bac7(1-16)8Lys11.2~2-fold decrease
(RW)6-Proline insertion (RW6P)≤ 0.25Significantly enhanced
(RW)8-Proline insertion (RW8P)≤ 0.25Significantly enhanced

Table 2: Proteolytic Stability of D-Amino Acid Containing Peptides [7][11]

PeptideStereochemistryMatrixHalf-life (t½)
A3-APO (dimeric PrAMP)L-amino acids25% mouse serum~100 min
D-Tyrosyl-D-proline (predicted)D-amino acidsHuman PlasmaVery long (hours to days)
L-Tyrosyl-L-proline (predicted)L-amino acidsHuman PlasmaShort (minutes to a few hours)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Proline Containing Peptide

This protocol outlines the manual Fmoc-based SPPS of a generic peptide containing a D-proline residue. Microwave-assisted synthesis can also be employed to expedite the process.[12][13][14][15]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in NMP to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 20 minutes.

    • Wash the resin thoroughly with NMP (4 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction can be extended or performed at an elevated temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is for assessing the proteolytic stability of the synthesized D-proline containing peptide compared to its L-proline counterpart.[7][16]

Materials:

  • Synthesized peptides (D-Pro and L-Pro analogs)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in PBS.

  • Incubation:

    • In a microcentrifuge tube, add the peptide solution to pre-warmed plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation by adding an equal volume of ACN with 0.1% TFA.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point.

    • Use a suitable C18 column and a gradient of water and ACN (both with 0.1% TFA) for separation.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide in plasma.

Protocol 3: NMR Conformational Analysis

This protocol provides a general workflow for determining the solution conformation of the D-proline containing peptide using Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19]

Materials:

  • Purified peptide

  • Deuterated solvents (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign the proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). These NOE constraints are crucial for determining the three-dimensional structure. Observe for characteristic inter-strand NOEs which are indicative of β-hairpin formation.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to differentiate between true NOEs and artifacts, especially for molecules with intermediate tumbling rates.

  • Data Analysis and Structure Calculation:

    • Process and analyze the NMR spectra to identify and assign all proton resonances.

    • Use the identified NOE cross-peaks as distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.

    • Analyze the calculated structures to determine the predominant conformation, including the presence and type of β-turns induced by the D-proline residue.

Visualizations

Signaling Pathway of a Proline-Rich Antimicrobial Peptide

Proline-rich antimicrobial peptides (PrAMPs) often exert their effect by translocating across the bacterial membrane and inhibiting intracellular targets, such as the 70S ribosome, thereby disrupting protein synthesis.[20] The incorporation of D-proline can enhance the stability of these peptides, potentially leading to more sustained inhibition.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space pramp D-Proline Containing PrAMP membrane Membrane Translocation pramp->membrane 1. Binding and Translocation ribosome 70S Ribosome membrane->ribosome 2. Intracellular Accumulation inhibition Inhibition ribosome->inhibition 3. Target Binding protein_synthesis Protein Synthesis inhibition->protein_synthesis Blocks Translation

Caption: A generalized signaling pathway for a D-proline containing proline-rich antimicrobial peptide.

Experimental Workflow for Peptide Synthesis and Evaluation

The development of a novel peptide therapeutic involves a multi-step process from initial synthesis to biological characterization.

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis cluster_evaluation Lead Optimization spps Fmoc-SPPS with This compound cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization MS & Analytical HPLC purification->characterization nmr NMR Conformational Analysis characterization->nmr stability Proteolytic Stability Assay characterization->stability activity Biological Activity Assay (e.g., MIC) characterization->activity sar Structure-Activity Relationship (SAR) Studies nmr->sar stability->sar activity->sar

Caption: A comprehensive workflow for the synthesis and evaluation of D-proline containing peptides.

Conclusion

This compound is an invaluable building block in peptide chemistry for the rational design of conformationally constrained peptides. Its incorporation can lead to enhanced proteolytic stability and improved biological activity by promoting the formation of defined secondary structures. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of D-proline substitution in their own peptide-based drug discovery and development programs. The systematic application of these methods will undoubtedly contribute to the generation of novel peptide therapeutics with superior pharmacological properties.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery. D-amino acids confer significant advantages, most notably enhanced stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This increased proteolytic resistance can lead to a longer circulating half-life and improved bioavailability of peptide-based therapeutics. Fmoc-D-Pro-OH, a D-enantiomer of proline, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with unique structural and biological properties.

Proline's cyclic structure already introduces significant conformational constraints into a peptide backbone. The use of D-proline further alters the peptide's secondary structure, potentially leading to improved receptor binding affinity and selectivity. Peptides containing D-proline are being explored in various therapeutic areas, including as opioid receptor modulators for pain management.

These application notes provide detailed protocols for the automated synthesis of peptides containing this compound using Fmoc/tBu chemistry. While direct comparative data on the coupling efficiency of this compound versus Fmoc-L-Pro-OH in automated synthesis is not extensively published, the protocols provided are optimized for difficult couplings, which are characteristic of proline residues in general.

Data Presentation

Table 1: Reagents and Materials for Automated Peptide Synthesis
Reagent/MaterialGradeRecommended Supplier
This compoundPeptide Synthesis GradeMajor Peptide/Amino Acid Suppliers
Rink Amide Resin (or other suitable resin)100-200 mesh, 0.4-0.8 mmol/gStandard SPPS Resin Suppliers
Other Fmoc-Amino AcidsPeptide Synthesis GradeStandard SPPS Amino Acid Suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeChemical Supplier
PiperidinePeptide Synthesis GradeChemical Supplier
Dichloromethane (DCM)ACS GradeChemical Supplier
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeChemical Supplier
HBTU (or other suitable coupling reagent)Peptide Synthesis GradeMajor Coupling Reagent Suppliers
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Chemical Supplier
Triisopropylsilane (TIS)Reagent GradeChemical Supplier
WaterHPLC Grade
Diethyl EtherACS GradeChemical Supplier
Table 2: Typical Parameters for a 0.1 mmol Scale Automated Synthesis
ParameterValueNotes
Resin Substitution0.4 - 0.7 mmol/gLower substitution is often better for complex peptides.
Fmoc-Amino Acid Excess4-5 equivalentsRelative to resin loading.
Coupling Reagent Excess4-5 equivalentsRelative to resin loading.
Base (DIPEA) Excess8-10 equivalentsRelative to resin loading.
Fmoc Deprotection20% Piperidine in DMFTwo treatments of 5-10 minutes each.
Coupling Time (Standard Amino Acids)30-60 minutes
Coupling Time (this compound) 60-120 minutes (or double coupling) Proline is a secondary amine, leading to slower kinetics.
Washing SolventDMF5-7 washes after deprotection and coupling steps.
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Standard for most peptides.
Cleavage Time2-3 hours
Expected Crude Purity >70% Highly sequence-dependent.
Expected Final Yield (after purification) 15-40% Highly sequence-dependent and influenced by the number of difficult couplings.

Experimental Protocols

General Automated Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for automated Fmoc-based solid-phase peptide synthesis.

Automated SPPS Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection End of sequence Wash3 DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis

Automated Solid-Phase Peptide Synthesis Workflow

Detailed Protocol for a 0.1 mmol Scale Synthesis

This protocol is a general guideline and may require optimization based on the specific peptide sequence and the automated synthesizer used.

2.1. Resin Preparation

  • Place an appropriate amount of Rink Amide resin (to achieve 0.1 mmol loading) into the synthesizer's reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

2.2. Automated Synthesis Cycles

For each amino acid in the sequence, the synthesizer will perform the following cycle:

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF.

    • Reaction time: 2 x 7 minutes.

    • Drain the reaction vessel.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.

    • For this compound, due to its sterically hindered nature, a double coupling protocol is recommended. The first coupling can be run for 60 minutes, followed by a wash and a second coupling for another 60 minutes. Alternatively, a single, extended coupling time of up to 2 hours can be used.

    • Pre-activate the amino acid solution for 2-5 minutes before adding it to the reaction vessel.

    • Couple for the specified time.

    • Drain the reaction vessel.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat:

    • Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

2.3. Final Cleavage and Deprotection

  • After the final coupling step, perform a final Fmoc deprotection cycle.

  • Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Transfer the dried peptide-resin to a cleavage vessel.

  • Add freshly prepared cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler TFA/TIS/H₂O [95:2.5:2.5] mixture) to the resin (approximately 10 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

2.4. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by LC-MS to confirm its identity and purity.

Application Example: D-Proline Containing Peptides as µ-Opioid Receptor Agonists

Peptides containing D-amino acids have been identified as potent agonists for the µ-opioid receptor, a key target for pain management. The incorporation of D-proline can enhance the peptide's stability and conformational rigidity, potentially leading to increased potency and a longer duration of action.

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of a µ-opioid receptor agonist.

Mu-Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Blocks K_channel GIRK Channel K_ion K⁺ Efflux K_channel->K_ion Increases Agonist D-Proline Peptide (Agonist) Agonist->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Leads to (reduced) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

µ-Opioid Receptor Signaling Pathway

Pathway Description:

  • A D-proline-containing peptide agonist binds to the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

  • This binding event activates the associated inhibitory G-protein (Gi/o).

  • The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux.

  • The combination of these events causes hyperpolarization of the neuronal membrane, reducing neuronal excitability and leading to the analgesic effect.

Conclusion

The use of this compound in automated peptide synthesis provides a reliable method for incorporating this non-natural amino acid to create peptides with enhanced stability and potentially novel biological activities. While the coupling of proline residues requires special attention due to their secondary amine structure, optimized protocols involving extended coupling times or double coupling can ensure high synthesis efficiency. The resulting D-proline-containing peptides are valuable tools for drug discovery, particularly in the development of next-generation therapeutics with improved pharmacokinetic profiles.

Application Notes and Protocols for Cleavage of Peptides Containing D-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective cleavage of synthetic peptides containing D-proline from solid-phase resins. The inclusion of D-proline in a peptide sequence can enhance enzymatic stability and induce specific secondary structures, but it also presents unique challenges during the final cleavage and deprotection step. This document outlines standard and optimized protocols, discusses common side reactions, and provides recommendations for selecting the appropriate cleavage cocktail.

Introduction

Cleavage is a critical final step in solid-phase peptide synthesis (SPPS), where the synthesized peptide is released from the resin support and all side-chain protecting groups are removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers. Scavengers are essential to quench reactive cationic species generated during the removal of protecting groups, which can otherwise lead to unwanted modifications of sensitive amino acid residues.

The presence of D-proline, while beneficial for the final peptide's properties, can increase the propensity for certain side reactions, most notably diketopiperazine (DKP) formation, especially when it is located at the N-terminal region of the peptide.[1] Therefore, careful selection of the cleavage cocktail and optimization of the reaction conditions are crucial for obtaining a high yield of the desired peptide with minimal impurities.

Cleavage Cocktail Selection

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to modification by carbocations generated during cleavage. While D-proline itself does not have a reactive side chain, other residues in the sequence will determine the most suitable scavenger combination.

Table 1: Common Cleavage Cocktails for Peptides Containing D-Proline

Cocktail NameComposition (v/v/w)Recommended ForNotes
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterPeptides without sensitive residues (Trp, Met, Cys, Tyr).[2][3]TIS is an effective scavenger for most common protecting groups. Water helps to suppress some side reactions.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing sensitive residues such as Trp, Tyr, Met, or Cys.Provides a robust scavenger environment to minimize a wide range of side reactions.[4]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISPeptides containing Trp that are prone to oxidation.[4]A less odorous alternative to Reagent K.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing arginine residues with sulfonyl protecting groups. Also recommended for Trp-containing peptides.[3]Effective in minimizing reattachment of the peptide to the linker at the tryptophan residue.[3]

Key Side Reaction: Diketopiperazine (DKP) Formation

Diketopiperazine formation is a significant side reaction, particularly when proline (either D or L) is the second amino acid in the sequence.[1][6] The N-terminal amino group of the first amino acid can intramolecularly attack the carbonyl group of the proline residue, leading to the formation of a stable six-membered ring and cleavage of the dipeptide from the resin.[1] This results in a truncated peptide and the formation of the cyclic dipeptide as a major impurity.

Strategies to Minimize DKP Formation:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC resin can inhibit the formation of diketopiperazines.

  • Coupling of a Pre-formed Dipeptide: Instead of sequential coupling of the first two amino acids, a pre-formed dipeptide can be coupled to the resin.

  • Careful Control of Deprotection and Coupling Times: Minimizing the time the N-terminal amine is deprotected before the next coupling step can reduce the opportunity for intramolecular cyclization.

Experimental Protocols

Protocol 1: Standard Cleavage of a D-Proline-Containing Peptide

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a reaction vessel.

    • Wash the resin with DCM (3 x 5 mL per 100 mg of resin).

    • Wash the resin with MeOH (3 x 5 mL per 100 mg of resin).

    • Dry the resin thoroughly under a stream of nitrogen and then under high vacuum for at least 1 hour.[2]

  • Cleavage Reaction:

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Prepare the cleavage cocktail fresh.

    • Add the cleavage cocktail to the dried resin (approximately 1-2 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[2][3] The resin may change color during this process.[7]

  • Peptide Precipitation:

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times by resuspending the pellet and centrifuging.

  • Drying:

    • After the final wash, carefully remove as much ether as possible and dry the crude peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum to remove residual ether.

  • Purification:

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cleavage with Minimized Diketopiperazine (DKP) Formation

This protocol is recommended when D-proline is at the second position from the N-terminus and DKP formation is a concern. This protocol is best performed on peptides synthesized on 2-CTC resin.

Materials:

  • Peptide-resin (on 2-CTC resin, dried)

  • Cleavage Cocktail: A milder cocktail can be considered, but for full deprotection, a standard high-TFA cocktail is often necessary. The primary mitigation is in the synthesis strategy. For cleavage, Reagent K may be beneficial if other sensitive residues are present.

  • Cold diethyl ether

  • DCM

  • Reaction vessel

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

The cleavage procedure itself is similar to the standard protocol. The key to minimizing DKP formation lies in the solid-phase synthesis strategy prior to cleavage.

Pre-Cleavage Synthesis Strategy:

  • Resin Choice: Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin.

  • Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-D-Pro-OH). This bypasses the vulnerable stage where the deprotected dipeptide on the resin can cyclize.

Cleavage and Work-up:

  • Follow the Resin Preparation , Cleavage Reaction , Peptide Precipitation , Peptide Isolation and Washing , and Drying steps as outlined in Protocol 1 .

  • Analysis: It is crucial to analyze the crude peptide by HPLC and mass spectrometry to quantify the amount of DKP formed and assess the purity of the target peptide.

Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin resin_prep Resin Washing and Drying (DCM, MeOH) start->resin_prep cleavage Cleavage Reaction (TFA Cocktail, 2-3h at RT) resin_prep->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation washing Wash Pellet with Cold Ether (2-3x) centrifugation->washing drying Dry Crude Peptide (Nitrogen Stream & Vacuum) washing->drying purification Purification (RP-HPLC) drying->purification end End: Pure Peptide purification->end

Caption: General experimental workflow for the cleavage and deprotection of synthetic peptides.

DKP_Formation peptide_on_resin Dipeptide on Resin (N-terminus deprotected) H₂N-Xaa-D-Pro-CO-Resin intramolecular_attack Intramolecular Nucleophilic Attack peptide_on_resin->intramolecular_attack N-terminal amine attacks D-Pro carbonyl intermediate Tetrahedral Intermediate intramolecular_attack->intermediate cleavage_and_cyclization Cleavage from Resin & Ring Closure intermediate->cleavage_and_cyclization products Products cleavage_and_cyclization->products dkp Diketopiperazine (DKP) (Cyclic Dipeptide) products->dkp resin Resin products->resin

Caption: Mechanism of diketopiperazine (DKP) formation, a common side reaction with D-proline.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Diketopiperazine Formation with Fmoc-D-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation when using Fmoc-D-Pro-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem when working with proline?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during peptide synthesis. This occurs through an intramolecular cyclization of the N-terminal amino acid of a dipeptide with the second amino acid, leading to the cleavage of the peptide from the resin support in SPPS.[1][2] This side reaction is particularly problematic as it reduces the yield of the desired full-length peptide and complicates the purification process.[1] Sequences containing proline, especially at the second position from the N-terminus, are highly susceptible to DKP formation due to the unique conformational properties of proline that favor the necessary cis-amide bond for cyclization.[3][4]

Q2: At which steps of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur?

A2: DKP formation primarily occurs during two critical steps in Fmoc-based SPPS:

  • During Fmoc-deprotection: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze the intramolecular cyclization reaction that leads to DKP formation.[1][5]

  • Post-coupling aging: The unstable Fmoc-Pro-Xaa-resin intermediate can undergo self-deprotection and subsequent DKP formation, even in the absence of a base like piperidine, when left in solvents such as DMF for extended periods.[5][6]

Q3: What are the key factors that influence the rate of DKP formation?

A3: Several factors can significantly impact the extent of DKP formation:

  • Peptide Sequence: Dipeptides with proline as the second amino acid from the N-terminus are particularly prone to this side reaction.[3][6]

  • Resin Type: The choice of resin is crucial. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can physically obstruct the intramolecular cyclization, thereby suppressing DKP formation.[4][7] Conversely, resins like Wang resin are more susceptible.[1]

  • Deprotection Conditions: The standard 20% piperidine in DMF for Fmoc removal is known to promote DKP formation.[7] Alternative, milder deprotection cocktails can significantly reduce this side reaction.[7][8]

  • Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[1][9]

  • Solvent: The solvent can influence the stability of the peptide-resin linkage and the rate of cyclization.[1][10]

Q4: How can I detect the formation of DKP in my crude peptide product?

A4: DKP formation can be detected by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).[1] In the HPLC chromatogram, the DKP will appear as a distinct peak, separate from the desired peptide. Mass spectrometry can then be used to confirm the identity of this peak by matching its mass-to-charge ratio (m/z) with the expected molecular weight of the cyclic dipeptide.[2]

Troubleshooting Guide

Issue 1: Significant loss of peptide yield after the coupling of the third amino acid.

  • Potential Cause: This is a classic indicator of "traceless" DKP formation, where the N-terminal dipeptide is cleaved from the resin as a DKP, leaving no detectable impurity on the resin but resulting in a lower overall yield.[1]

  • Recommended Actions:

    • Switch to a Sterically Hindered Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin for your synthesis. Its bulky trityl group physically hinders the intramolecular cyclization required for DKP formation.[4][9]

    • Employ a Dipeptide Coupling Strategy: Instead of sequential coupling of the first two amino acids, synthesize the Fmoc-Xaa-Pro-OH dipeptide separately and couple it as a single unit. This bypasses the vulnerable dipeptide-resin intermediate stage.[4][7]

Issue 2: A significant peak corresponding to the DKP mass is observed in the LC-MS analysis of the crude product.

  • Potential Cause: The standard Fmoc deprotection conditions are likely promoting DKP formation.

  • Recommended Actions:

    • Modify Deprotection Conditions: Replace the standard 20% piperidine/DMF deprotection solution with a milder cocktail, such as 2% DBU and 5% piperazine in NMP.[7][8] This has been shown to drastically reduce DKP formation.[7]

    • Reduce Deprotection Time and Temperature: Shortening the exposure to the basic deprotection solution and performing the deprotection at a lower temperature can help minimize the extent of DKP formation.[9][11]

Quantitative Data Summary

The following table summarizes the impact of different Fmoc deprotection cocktails on DKP formation.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[7]
5% PiperidineDMF12.2[7]
20% PiperidineToluene11.7[7]
5% PiperazineDMF< 4[7]
5% PiperazineNMP< 4[7]
2% DBU / 5% PiperazineNMPSignificantly Reduced[7][8]

Experimental Protocols

Protocol 1: Standard Fmoc SPPS Protocol (Prone to DKP Formation)

  • Resin Preparation: Swell Wang resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like DIC/HOBt.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[1]

  • Second Amino Acid Coupling (this compound): Couple this compound using a standard coupling procedure.

  • Subsequent Steps: Continue with the standard SPPS cycles of deprotection and coupling for the remaining amino acids.

  • Cleavage and Analysis: Cleave the peptide from the resin and analyze the crude product by HPLC and LC-MS to quantify the desired peptide and the DKP byproduct.

Protocol 2: Modified Fmoc Deprotection to Minimize DKP Formation

  • Resin and Amino Acid Coupling: Follow steps 1, 2, and 4 from Protocol 1, preferably using 2-chlorotrityl chloride (2-CTC) resin.

  • Fmoc Deprotection (Optimized):

    • Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP.[1][9]

    • Treat the resin with the optimized deprotection solution for 5 minutes.[1]

    • Drain and repeat the treatment with a fresh portion of the solution for 10 minutes.[1]

    • Thoroughly wash the resin with NMP.

  • Subsequent Steps: Continue with the SPPS cycles using the optimized deprotection conditions.

  • Cleavage and Analysis: Cleave the peptide and analyze the crude product by HPLC and LC-MS, comparing the results with those from the standard protocol. A significant reduction in the DKP byproduct should be observed.

Protocol 3: Dipeptide Coupling Strategy

  • Dipeptide Synthesis: Synthesize the Fmoc-Xaa-D-Pro-OH dipeptide in solution phase.

  • Resin Preparation: Swell a suitable resin (e.g., 2-CTC resin) in DMF.

  • Dipeptide Coupling:

    • Activate the Fmoc-Xaa-D-Pro-OH dipeptide using a suitable coupling reagent (e.g., HBTU/DIPEA).

    • Couple the activated dipeptide to the resin.

  • Subsequent Steps: Continue with the standard SPPS cycles for the remaining amino acids.

  • Cleavage and Analysis: Cleave the final peptide and analyze by HPLC and LC-MS. This method should show minimal to no DKP formation.

Visual Guides

DKP_Formation_Mechanism cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin-Linker-AA1 Dipeptide_Resin H2N-Pro(D)-AA1-Linker-Resin Resin->Dipeptide_Resin  this compound coupling & Fmoc deprotection Cyclization Intramolecular Cyclization Dipeptide_Resin->Cyclization  Base catalysis (e.g., Piperidine) DKP Diketopiperazine (cleaved) Cyclization->DKP Cleaved_Resin HO-Linker-Resin Cyclization->Cleaved_Resin

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting_Workflow Start High DKP Formation Detected Check_Resin Is a sterically hindered resin (e.g., 2-CTC) being used? Start->Check_Resin Switch_Resin Switch to 2-CTC Resin Check_Resin->Switch_Resin No Check_Deprotection Are standard deprotection conditions (20% Piperidine/DMF) being used? Check_Resin->Check_Deprotection Yes Switch_Resin->Check_Deprotection Modify_Deprotection Use modified deprotection: 2% DBU / 5% Piperazine in NMP Check_Deprotection->Modify_Deprotection Yes Consider_Dipeptide Is sequential coupling necessary? Check_Deprotection->Consider_Dipeptide No Modify_Deprotection->Consider_Dipeptide Use_Dipeptide Couple pre-formed Fmoc-Xaa-D-Pro-OH dipeptide Consider_Dipeptide->Use_Dipeptide No End DKP Formation Minimized Consider_Dipeptide->End Yes Use_Dipeptide->End

References

Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-D-Pro-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, such as aggregation and difficult couplings, that may arise when incorporating this residue.

Troubleshooting Guide: this compound Related Issues

Researchers may encounter challenges during the incorporation of this compound that can manifest as slow or incomplete reactions, similar to symptoms of peptide aggregation. This guide provides a systematic approach to diagnose and resolve these issues.

Issue 1: Slow or Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (dark blue or purple beads) after the coupling step, indicating unreacted primary amines.

  • Low substitution level determined after coupling.

  • Presence of deletion sequences (Peptide - Pro) in the final product upon mass spectrometry analysis.

Possible Causes:

  • Steric Hindrance: The rigid ring structure of proline can sterically hinder the coupling reaction.

  • Resin Swelling: Poor resin swelling can limit the accessibility of reactive sites.[1]

  • Suboptimal Activation: The chosen activation method may not be potent enough for this specific coupling.

Solutions:

  • Optimize Coupling Protocol:

    • Double Couple: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[2]

    • Increase Reaction Time: Extend the coupling time to 4 hours or overnight.[3]

    • Use Stronger Activation Reagents: Employ more potent activators like HATU, HCTU, or COMU, which are effective for sterically hindered amino acids.[3]

  • Enhance Resin Swelling:

    • Ensure the resin is fully swollen before the first coupling.

    • Consider switching to a resin with better swelling properties, such as a PEG-based resin (e.g., TentaGel).[4]

Issue 2: Aggregation-like Symptoms in D-Proline Containing Peptides

While D-proline itself is a known β-sheet breaker and should disrupt aggregation, sequences containing hydrophobic residues downstream of its incorporation can still be prone to aggregation.

Symptoms:

  • Shrinking of the resin matrix during synthesis.[1][2]

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color with the Kaiser test or a flattened UV deprotection profile.[1][5]

  • Formation of a gel-like consistency in the reaction vessel.

Solutions:

  • Modify Synthesis Conditions:

    • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add DMSO to the solvent to improve solvation.[4]

    • Increase Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C), potentially using microwave assistance.[1][4] Be cautious with temperature-sensitive residues.

    • Sonication: Apply sonication during coupling and deprotection steps to physically disrupt aggregated chains.[4][6]

    • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to break up secondary structures.[1][2]

  • Incorporate Backbone Modifications (for long or difficult sequences):

    • Pseudoproline Dipeptides: If the sequence contains Ser or Thr residues, incorporating a pseudoproline dipeptide can disrupt aggregation.[2][4][6]

    • Dmb/Hmb-Protected Amino Acids: Insert a Dmb- or Hmb-protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) every 6-7 residues to prevent hydrogen bonding between peptide chains.[2][4]

Frequently Asked Questions (FAQs)

Q1: Is this compound itself prone to aggregation?

This compound as a monomer is not typically prone to aggregation in the same way a growing peptide chain is. However, its rigid structure can lead to difficult couplings, which may be mistaken for aggregation-related problems. Proline residues, including D-Proline, are generally considered "helix breakers" and can help disrupt the formation of secondary structures like β-sheets that cause on-resin aggregation.[4]

Q2: I am observing diketopiperazine formation. Is this related to this compound?

Yes, diketopiperazine formation is a common side reaction at the dipeptide stage, and it is particularly prevalent when proline is one of the first two residues in the sequence.[4] This occurs after the deprotection of the second amino acid, where the free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. To mitigate this, using 2-chlorotrityl chloride resin is recommended as its steric bulk hinders this side reaction.[4]

Q3: My Kaiser test is negative, but my synthesis is still failing after incorporating D-Proline. What could be the issue?

In cases of severe aggregation, the N-terminus of the peptide can become inaccessible, leading to false-negative results with the Kaiser test.[1] If you suspect aggregation despite a negative test, it is advisable to proceed with one of the troubleshooting strategies, such as using a more effective solvent system or incorporating a chaotropic salt wash.

Q4: Can I use microwave heating to improve the coupling of this compound?

Yes, microwave-assisted peptide synthesis can be very effective in improving coupling efficiency for difficult residues like this compound. The increased temperature can help overcome steric hindrance and disrupt forming aggregates.[1][4] Modern microwave synthesizers allow for precise temperature control, which is crucial for minimizing side reactions.[1]

Q5: What are the best practices for dissolving this compound for coupling?

This compound generally has good solubility in standard SPPS solvents like DMF and NMP. Ensure the amino acid and activating agents are fully dissolved before adding them to the reaction vessel. If solubility issues are observed, gentle warming or sonication of the solution can be beneficial.

Data Presentation

Table 1: Recommended Coupling Reagents for Difficult Couplings

Coupling ReagentTypeKey AdvantagesReference
HBTU/HOBt Aminium SaltStandard, cost-effective[7]
HATU Aminium SaltHighly efficient for sterically hindered couplings, reduced racemization[2][3]
HCTU Aminium SaltSimilar to HATU, highly efficient[3]
PyBOP Phosphonium SaltEffective for difficult couplings
COMU Aminium SaltHigh coupling efficiency, reduced epimerization[3]

Table 2: Comparison of Aggregation-Disrupting Strategies

StrategyPrincipleApplicationConsiderations
NMP Solvent Improved solvation of peptide backboneReplace DMF during coupling and deprotectionHigher cost than DMF
Elevated Temperature Increased chain mobility, disruption of H-bondsPerform coupling/deprotection at 50-90°CRisk of side reactions (e.g., racemization)
Chaotropic Salts Disruption of H-bondsPre-coupling wash with NaClO₄ or LiClMust be thoroughly washed out before coupling
Pseudoproline Dipeptides Introduce a "kink" in the backboneReplace Xaa-Ser/Thr with Fmoc-Xaa-Ser/Thr(ΨPro)-OHSequence-dependent (requires Ser or Thr)
Dmb/Hmb Amino Acids Steric hindrance of backbone H-bondingIncorporate every 6-7 residuesCoupling to the secondary amine can be difficult

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation

This protocol describes the use of chaotropic salts to disrupt secondary structures prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • Dimethylformamide (DMF)

  • 0.8 M solution of Sodium Perchlorate (NaClO₄) or Lithium Chloride (LiCl) in DMF

Procedure:

  • Following the standard Fmoc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.

  • Chaotropic Wash: Add the 0.8 M NaClO₄ or LiCl solution to the resin and agitate for 1-2 minutes. Repeat this wash step once more.[1]

  • Thorough DMF Wash: Drain the chaotropic salt solution and wash the resin extensively with DMF (at least 5 times for 1 minute each) to completely remove any residual salt, which could interfere with the subsequent coupling reaction.[1]

  • Proceed with the standard coupling protocol.

Protocol 2: Manual Coupling with HATU for a Difficult Residue

This protocol outlines the use of HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF or NMP

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF or NMP.

  • Add DIPEA to the activation solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended.[2][8]

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Troubleshooting_Workflow cluster_symptoms Symptoms Observed cluster_diagnosis Initial Diagnosis cluster_solutions Troubleshooting Pathways Symptom Slow/Incomplete Coupling or Deprotection Resin Shrinking Diagnosis Perform Kaiser Test Symptom->Diagnosis Positive Positive Test: Incomplete Coupling Diagnosis->Positive Blue Beads Negative Negative Test: Potential Aggregation Diagnosis->Negative Colorless/Yellow Beads Sol_Coupling Optimize Coupling: - Double Couple - Stronger Activator (HATU) - Increase Time/Temp Positive->Sol_Coupling Sol_Aggregation Modify Conditions: - Switch to NMP - Chaotropic Wash - Sonication Negative->Sol_Aggregation Sol_Advanced Advanced Strategy: - Backbone Modification (Pseudoproline, Dmb/Hmb) Sol_Aggregation->Sol_Advanced If problem persists Aggregation_Prevention cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_structural Structural Modifications Start Peptide Synthesis Start Microwave Microwave Heating Start->Microwave Apply Strategy Sonication Sonication Start->Sonication Apply Strategy Solvents Special Solvents (NMP, DMSO) Start->Solvents Apply Strategy Salts Chaotropic Salts (NaClO4, LiCl) Start->Salts Apply Strategy PseudoPro Pseudoproline Dipeptides Start->PseudoPro Apply Strategy DmbHmb Dmb/Hmb Amino Acids Start->DmbHmb Apply Strategy Result Reduced Aggregation & Improved Yield Microwave->Result Sonication->Result Solvents->Result Salts->Result PseudoPro->Result DmbHmb->Result

References

Side reactions associated with Fmoc-D-Pro-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions associated with the incorporation of Fmoc-D-Pro-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating this compound?

A1: The most prevalent side reactions are diketopiperazine (DKP) formation and, to a lesser extent, racemization. Incomplete coupling due to the secondary amine of proline can also be a challenge.[1][2][3]

Q2: What is diketopiperazine (DKP) formation and why is it common with proline?

A2: DKP formation is an intramolecular cyclization reaction where the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][3] This is particularly frequent with sequences containing proline because its unique ring structure favors a cis-amide bond, which brings the N-terminal amine in close proximity to the resin linkage, thereby accelerating the cyclization.[2][4] This can lead to significant loss of the peptide from the resin, especially when using Wang resin.[2]

Q3: Is racemization a significant issue with this compound?

A3: While the rigid cyclic structure of proline makes it generally resistant to racemization under standard coupling conditions, certain reagents and conditions can promote it.[1][2] The primary concern is the conversion of the D-proline enantiomer to L-proline, which can impact the peptide's final structure and biological activity.[1]

Q4: Why doesn't the Kaiser test work for proline, and what is the alternative?

A4: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic blue/purple color. Since proline is a secondary amine, it does not yield this positive result.[2] A negative Kaiser test after proline coupling is expected and does not confirm a free amine. The recommended alternative is the isatin test, which specifically detects secondary amines like proline, producing a blue or brown color.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of peptide from the resin after coupling the second amino acid (especially when Pro is at position 1 or 2). Diketopiperazine (DKP) formation.[2][3]Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which physically obstructs the intramolecular cyclization.[2][3]Dipeptide Coupling: Couple a pre-formed Fmoc-Xaa-D-Pro-OH dipeptide to bypass the vulnerable dipeptide-resin intermediate.[2]Base Modification: Consider using tert-butyl ammonium fluoride (TBAF) instead of piperidine for Fmoc deprotection.[2] An alternative is a solution of 2% DBU and 5% piperazine in NMP.[4][5]
High levels of L-Proline detected in the final peptide. Racemization of D-Proline.Coupling Reagent Selection: Avoid using HOBt with carbodiimides (e.g., DIC) in DMF, as this combination can promote racemization.[1] Instead, use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU), or specialized reagents like PyAOP or PyClock for sensitive sequences.[1]Solvent Choice: Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[1]
Inefficient or failed coupling of the amino acid following a proline residue. Steric hindrance and lower nucleophilicity of proline's secondary amine.[6]Double Coupling: Perform the coupling reaction for the amino acid following proline twice to ensure the reaction proceeds to completion.[6]Increased Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents to drive the reaction forward.[6]Potent Coupling Reagents: Employ a more potent coupling reagent like HATU or HCTU for this specific step.[1]
Negative Kaiser test after proline coupling, leading to uncertainty about the reaction's completion. Proline is a secondary amine and does not react with ninhydrin in the Kaiser test.[2]Use an Alternative Test: Perform the isatin test to confirm the presence of a free N-terminal proline before proceeding to the next coupling step.[2]Proceed with Caution: In robust and well-established protocols, one might proceed with the next coupling cycle, relying on final peptide analysis for confirmation.

Experimental Protocols

Protocol 1: Isatin Test for Free N-Terminal Proline

This protocol is used to qualitatively determine the presence of a free N-terminal proline on the resin.

Materials:

  • Resin sample (approx. 2-5 mg)

  • Isatin solution in ethanol

  • Secondary amine catalyst solution (e.g., piperidine) in ethanol

  • Glass test tube

  • Heat source (e.g., heat gun or water bath at 100°C)

Procedure:

  • Place a small sample of the resin (2-5 mg) into a glass test tube.

  • Add 2-3 drops of the isatin solution.

  • Add 2-3 drops of the secondary amine catalyst solution.

  • Heat the mixture at 100°C for 5 minutes.

  • Observation: A positive result for a free N-terminal proline is indicated by the development of a blue or brown color on the resin beads.[2]

Protocol 2: Chiral HPLC for Quantifying Proline Racemization

This is a general guideline, and specific conditions will need to be optimized for the peptide of interest.

Materials:

  • Crude peptide sample

  • Appropriate chiral HPLC column

  • Mobile phases (e.g., isocratic or gradient of acetonitrile and water with a chiral selector additive)

  • HPLC system with a UV detector

Procedure:

  • Cleave a small amount of the peptide from the resin.

  • Dissolve the crude peptide in a suitable solvent.

  • Inject the sample onto the chiral HPLC column.

  • Elute the peptide using an optimized mobile phase.

  • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • The D- and L-proline containing peptides will have different retention times, allowing for their separation and quantification.

Visualizing Side Reactions

Diketopiperazine_Formation cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Support Dipeptide_Resin H₂N-Xaa-D-Pro-O-Resin Resin->Dipeptide_Resin Coupling of AA1 and Pro AA1 Amino Acid 1 (e.g., Xaa) Pro D-Proline DKP cyclo(Xaa-D-Pro) Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization Cleaved_Resin Resin-OH Dipeptide_Resin->Cleaved_Resin Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation.

Proline_Racemization D_Pro This compound Activated_Ester Activated Ester (e.g., with DIC/HOBt) D_Pro->Activated_Ester Activation Enolate Achiral Enolate Intermediate Activated_Ester->Enolate Base-catalyzed proton abstraction Coupled_D_Pro Peptide-D-Pro Activated_Ester->Coupled_D_Pro Coupling Enolate->Activated_Ester Reprotonation L_Pro Fmoc-L-Pro-OH (Racemized Product) Enolate->L_Pro Reprotonation Coupled_L_Pro Peptide-L-Pro (Incorrect Stereochemistry) L_Pro->Coupled_L_Pro Coupling Peptide_Chain Peptide Chain Coupled_D_Pro->Peptide_Chain Desired Product Coupled_L_Pro->Peptide_Chain Side Product

Caption: Pathway for racemization of D-Proline during activation.

References

Technical Support Center: Racemization of D-Proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of D-proline racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is D-proline racemization and why is it a significant problem in peptide synthesis?

A1: D-proline racemization is the undesired conversion of the D-proline enantiomer into its L-proline counterpart during the synthesis process. The stereochemistry of amino acids is fundamental to the three-dimensional structure, biological activity, and safety of a peptide.[1] The incorporation of the incorrect L-proline enantiomer can lead to a misfolded, inactive, or potentially immunogenic peptide therapeutic.[1]

Q2: What are the primary factors that increase the risk of D-proline racemization?

A2: Several factors during the coupling step can contribute to the racemization of D-proline:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. The combination of a carbodiimide, such as DIC (N,N'-diisopropylcarbodiimide), with 1-hydroxybenzotriazole (HOBt) in a polar solvent like DMF (dimethylformamide) has been shown to significantly promote proline racemization.[1][2]

  • Base: The presence and type of base used for the activation of the amino acid can influence racemization. More hindered bases, like 2,4,6-collidine, have been shown to reduce racemization compared to less hindered bases such as DIPEA (diisopropylethylamine).[1]

  • Temperature: Elevated reaction temperatures, which are sometimes employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1]

  • Solvent: The polarity and solvating properties of the solvent can affect the stability of the intermediates in the racemization pathway.[1]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the likelihood of racemization.[1]

Q3: How can I detect and quantify the extent of D-proline racemization in my synthetic peptide?

A3: The most widely used method for detecting and quantifying proline racemization is chiral High-Performance Liquid Chromatography (HPLC).[1] This technique involves:

  • Complete hydrolysis of the synthetic peptide into its individual amino acids.

  • Derivatization of the amino acids with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1]

  • Separation of the resulting D- and L-proline enantiomers on a chiral HPLC column.[1][3]

  • Quantification of the peak areas corresponding to the D- and L-isomers to determine the percentage of racemization.[1]

Q4: Are there specific coupling reagents that are recommended to minimize D-proline racemization?

A4: Yes, to minimize racemization, it is advisable to use coupling reagents known for their low racemization potential. These include uronium/aminium salts like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are often based on OxymaPure as an additive.[1] If a carbodiimide like DIC must be used, it is preferable to use it with OxymaPure instead of HOBt, or in a non-polar solvent like DCM (dichloromethane) without an additive.[1]

Q5: Besides racemization, what other common side reactions are associated with proline in peptide synthesis?

A5: A significant side reaction, particularly when proline is the second amino acid in the sequence (at the C-terminus), is the formation of diketopiperazine (DKP).[4] This occurs through an intramolecular cyclization of the dipeptide, leading to chain termination.[1][4] This issue is more prevalent in Fmoc-based synthesis.[4] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can help to suppress DKP formation.[1][4]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to D-proline racemization.

Symptom Potential Cause Recommended Solution
High levels of L-Proline detected in the final D-proline-containing peptide. Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides (e.g., DIC) with HOBt, especially in DMF, is a known cause of significant proline racemization.[1][2]• Avoid using HOBt with carbodiimides for proline coupling. • Utilize a low-racemization coupling reagent such as HCTU or COMU.[1] • If using DIC, consider pairing it with an additive like OxymaPure or performing the coupling in a non-polar solvent like DCM without an additive.[1]
Increased racemization observed with microwave-assisted synthesis. Elevated Temperature: Higher reaction temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.[1]• For microwave-assisted synthesis, lower the coupling temperature specifically for the D-proline residue and other sensitive amino acids.[1]
Racemization is still observed even with optimized coupling reagents. Prolonged Pre-activation: Allowing the activated amino acid to stand for an extended period before coupling increases the risk of racemization.[1]• Minimize the pre-activation time. Add the activated D-proline to the resin immediately after preparation.
Incomplete coupling at the amino acid following a D-proline residue. Steric Hindrance and Reduced Reactivity: Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can result in slower and incomplete coupling reactions.[1][5]• Perform a double coupling for the amino acid immediately following D-proline to ensure the reaction proceeds to completion.[1] • Increase the concentration of the amino acid and coupling reagents.[1] • Use a more potent coupling reagent like HATU or HCTU for this specific coupling step.[1]
Presence of a diketopiperazine (DKP) impurity, especially when D-proline is near the C-terminus. Intramolecular Cyclization: The dipeptide containing a C-terminal proline is prone to cyclization, leading to chain termination.[1][4]• Use 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[1][4] • Incorporate the first two amino acids as a pre-formed dipeptide, bypassing the susceptible dipeptide-resin intermediate.[1][4]

Quantitative Data on Racemization

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of epimerization (conversion to the L-isomer) observed under different coupling conditions for a model peptide synthesis.

Coupling Reagent/AdditiveSolvent% DL Isomer (Racemization)
DIC/HOBtDMFHigh
HCTUDMFLow
COMUDMFLow
DIC/OxymaPureDMFLow
DICDCMLow
Note: The exact percentage of racemization is sequence-dependent and can vary based on specific reaction conditions. The data presented is a qualitative summary based on literature findings.[1][2]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Proline Racemization

This protocol provides a general procedure for determining the D/L ratio of proline in a synthetic peptide.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.[1]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[1]

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]

  • Derivatization with NBD-Cl:

    • To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).[1]

    • Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[1]

    • Heat the mixture at 60°C for 10 minutes.[1]

    • Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.[1]

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]

  • HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., CHIRALPAK-IA).[1][3]

    • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in ethanol.[1][3]

    • Flow Rate: 0.6 mL/min.[1][3]

    • Column Temperature: 40°C.[1][3]

    • Detection: UV detector at 465 nm.[1][3]

    • Injection Volume: 10 µL.[1]

  • Quantification:

    • Integrate the peak areas for the D- and L-proline derivatives.

    • The percentage of racemization is calculated as: (% Racemization) = [Area(L-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100

Visualizations

cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling D_Pro D-Proline Activated_D_Pro Activated D-Proline (e.g., O-acylisourea ester) D_Pro->Activated_D_Pro Coupling Reagent Oxazolone Oxazolone Intermediate Activated_D_Pro->Oxazolone Base/Heat Peptide_D Desired Peptide (D-Pro) Activated_D_Pro->Peptide_D Coupling Enolate Enolate Intermediate Oxazolone->Enolate Tautomerization Peptide_L Racemized Peptide (L-Pro) Enolate->Peptide_L Coupling Resin Resin-Bound Peptide Resin->Peptide_D Resin->Peptide_L

Caption: Mechanism of D-Proline Racemization during Peptide Synthesis.

Start High L-Proline Detected in D-Proline Peptide CheckReagents Review Coupling Reagents and Additives Start->CheckReagents CheckTemp Review Reaction Temperature CheckReagents->CheckTemp No SolutionReagent Switch to Low-Racemization Reagent (e.g., HCTU, COMU). Avoid DIC/HOBt in DMF. CheckReagents->SolutionReagent Yes (e.g., DIC/HOBt) CheckBase Review Base Used CheckTemp->CheckBase No (Room Temp) SolutionTemp Lower Coupling Temperature, especially for Microwave Synthesis. CheckTemp->SolutionTemp Yes (Elevated) SolutionBase Use a Hindered Base (e.g., 2,4,6-collidine). CheckBase->SolutionBase Yes (e.g., DIPEA) End Racemization Minimized CheckBase->End No SolutionReagent->CheckTemp SolutionTemp->CheckBase SolutionBase->End

Caption: Troubleshooting Workflow for D-Proline Racemization.

References

Technical Support Center: Optimizing Fmoc-D-Pro-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Fmoc-D-Pro-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical step.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The primary challenge in coupling this compound lies in its structure. Proline is a secondary amino acid, meaning its alpha-amino group is part of a pyrrolidine ring. This sterically hindered nature makes it less reactive compared to primary amino acids, leading to slower and often incomplete coupling reactions.[1] The pKa of the proline nitrogen is also lower than that of other amino acids, which further reduces its nucleophilicity.[1]

Q2: What is diketopiperazine (DKP) formation and why is it a concern with proline?

A2: Diketopiperazine (DKP) formation is a significant side reaction that can occur after the coupling of the second amino acid in SPPS, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[2][3] This intramolecular cyclization is particularly prevalent when proline is either the C-terminal residue or the second amino acid in the sequence.[2][3]

Q3: How does the choice of resin impact this compound coupling?

A3: The choice of resin is critical for a successful this compound coupling. Resins with greater steric bulk around the linkage point, such as 2-chlorotrityl chloride resin, can physically hinder the intramolecular cyclization that leads to DKP formation.[2][3] Additionally, the resin's polymer matrix, loading capacity, and swelling properties influence the accessibility of reactive sites and can impact peptide aggregation.[3]

Q4: Can the coupling of this compound be monitored with the Kaiser test?

A4: No, the Kaiser (ninhydrin) test is not reliable for monitoring the coupling of proline. As a secondary amine, proline does not produce the characteristic blue/purple color with ninhydrin that indicates the presence of a free primary amine.[2] A negative Kaiser test after proline coupling is expected and does not confirm a complete reaction.[2] The Isatin test is a suitable alternative for detecting the presence of uncoupled N-terminal proline, which will yield a blue or brown color.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Coupling 1. Insufficient activation of the carboxylic acid.2. Steric hindrance of the proline residue.3. Aggregation of the growing peptide chain on the resin.[1]1. Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to uronium/aminium or phosphonium-based reagents such as HATU, HCTU, or COMU.[1]2. Perform a double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[1][4]3. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4 hours or overnight) or consider microwave-assisted synthesis to enhance reaction kinetics.[5]4. Change the solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to improve resin swelling and disrupt peptide aggregation.[1]
Significant Peptide Loss from Resin (especially with Pro as the 1st or 2nd residue) Diketopiperazine (DKP) formation.[2]1. Use 2-chlorotrityl chloride resin: This resin's steric bulk hinders the intramolecular cyclization required for DKP formation.[2][3]2. Couple a dipeptide: Instead of coupling this compound as a single amino acid, use a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH).[2]3. Use a DHPP linker: This linker is specifically designed to prevent DKP formation with C-terminal proline residues.[3]
Presence of Deletion Sequences in the Final Peptide Incomplete coupling of the this compound residue.[1]1. Implement solutions for low coupling efficiency. 2. Capping: After the first coupling attempt, cap any unreacted amino groups using acetic anhydride. This will prevent them from reacting in subsequent cycles.[1]
Peptide Aggregation Formation of secondary structures (β-sheets) by the growing peptide chain, which can be exacerbated by proline-rich sequences.1. Use a low-loading resin: High loading can increase the proximity of peptide chains, promoting aggregation.2. Incorporate pseudoproline dipeptides: These derivatives disrupt the formation of secondary structures during peptide assembly.3. Optimize solvent conditions: Use solvents like NMP or add chaotropic salts to disrupt aggregation.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent Reagent Type Typical Coupling Time (min) Relative Efficiency Notes
DIC/HOBt Carbodiimide60 - 120ModerateCost-effective, but may require longer reaction times or double coupling for proline.[1][6]
HBTU Aminium/Uronium Salt30 - 60HighFast and efficient, but can cause guanidinylation of the free N-terminal amine if used in excess.[6]
HATU Aminium/Uronium Salt20 - 45Very HighHighly reactive, excellent for hindered couplings with low racemization.[1][6]
PyBOP Phosphonium Salt30 - 60HighEfficient for difficult couplings, but byproducts can be challenging to remove.[1]
COMU Aminium/Uronium Salt20 - 45Very HighVery high reactivity with safer byproducts compared to benzotriazole-based reagents.[1]

Note: Coupling yields and times are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Table 2: Impact of Resin Choice on Fmoc-Amino Acid Loading and DKP Formation
Resin Type Typical Loading Capacity (mmol/g) Susceptibility to DKP Formation Key Advantages
Wang Resin 0.3 - 1.2HighWidely used for the synthesis of peptide acids.[3]
2-Chlorotrityl Chloride Resin 0.3 - 1.6LowPrevents DKP formation; allows for mild cleavage conditions to obtain protected peptide fragments.[2][3][7][8]
Sieber Amide Resin 0.3 - 1.0ModerateUseful for preparing peptide amides with cleavage under mild acidic conditions.[3][9]
Rink Amide Resin 0.3 - 1.0HighStandard resin for the synthesis of peptide amides.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[10]

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (1.5 to 2 equivalents relative to the resin's loading capacity) in DCM. Add N,N-diisopropylethylamine (DIPEA) (4 equivalents).[11] If solubility is an issue, a minimal amount of DMF can be added.

  • Coupling: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol to the reaction vessel and agitate for 15-30 minutes.[8]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, and then DCM again. Dry the resin under vacuum.

  • Loading Determination: Determine the loading capacity by treating a small, weighed amount of dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct.[11][12]

Protocol 2: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[1][6]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitoring: Take a small sample of resin beads and perform an Isatin test to check for the presence of free N-terminal proline.[2]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low this compound Coupling Efficiency start Low Coupling Efficiency Detected (e.g., via Isatin test or sequence analysis) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling If reagents are satisfactory change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) double_coupling->change_reagent If still incomplete increase_time_temp Increase Reaction Time and/or Temperature change_reagent->increase_time_temp change_solvent Change Solvent to Improve Swelling (e.g., NMP) increase_time_temp->change_solvent capping Cap Unreacted Amines change_solvent->capping proceed Proceed to Next Synthesis Step capping->proceed G cluster_pathway Chemical Pathway of this compound Coupling resin Resin-Bound Peptide with Free N-Terminal Amine coupling Nucleophilic Attack by N-Terminal Amine resin->coupling proline This compound activation Activation of Carboxylic Acid proline->activation coupling_reagent Coupling Reagent (e.g., HATU/DIPEA) coupling_reagent->activation activation->coupling product Resin-Bound Peptide with Newly Coupled D-Proline coupling->product G cluster_dkp Logical Relationship in DKP Formation Prevention dkp_problem Problem: Diketopiperazine (DKP) Formation cause Cause: Intramolecular Cyclization of N-terminal Dipeptide dkp_problem->cause solution1 Solution 1: Use Sterically Hindered Resin (e.g., 2-Chlorotrityl) cause->solution1 prevents cyclization solution2 Solution 2: Couple Pre-formed Dipeptide cause->solution2 bypasses critical step outcome Outcome: Reduced Peptide Chain Truncation solution1->outcome solution2->outcome

References

Technical Support Center: Purification of Peptides Containing D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing D-proline.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing D-proline so challenging?

The primary challenge arises from the unique structural properties of the proline residue. The peptide bond preceding a proline residue can exist in both cis and trans conformations. The energy barrier for interconversion between these two isomers is relatively low, leading to a dynamic equilibrium in solution. During chromatographic purification, this on-column isomerization can result in broadened or split peaks, making it difficult to achieve baseline separation and obtain a pure product.

Q2: What are the most common impurities observed during the purification of D-proline-containing peptides?

Common impurities include:

  • Diastereomers: If the synthesis involved L-proline or other amino acids with incorrect stereochemistry, you will have a mixture of diastereomers that can be difficult to separate.

  • Cis/Trans Isomers: As mentioned above, the presence of both cis and trans conformers of the D-proline peptide bond can appear as distinct, closely eluting peaks or as a single broad peak.

  • Diketopiperazines (DKPs): Peptides with proline at the second position from the N-terminus are particularly susceptible to the formation of cyclic dipeptide impurities known as diketopiperazines.[1][2]

  • Incompletely Deprotected Peptides: Residual protecting groups from the synthesis can lead to additional peaks in the chromatogram.

  • Deletion Sequences: Errors during solid-phase peptide synthesis can result in peptides missing one or more amino acid residues.

Q3: What are the recommended initial steps for developing a purification method for a D-proline-containing peptide?

Start with a standard reversed-phase HPLC (RP-HPLC) method using a C18 column. A good starting point is a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) as a mobile phase additive.[3][4] Analyze a small amount of the crude peptide to assess its purity and identify the major peaks. Based on the initial chromatogram, you can then optimize the gradient, flow rate, and other parameters to improve the separation.

Q4: How can I confirm the identity of my purified D-proline-containing peptide and its impurities?

The most powerful techniques for peptide characterization are high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. HPLC-MS will provide the molecular weight of your peptide and any impurities, helping to identify deletion sequences, incompletely deprotected peptides, and diketopiperazines. NMR spectroscopy can provide detailed structural information, including the conformation of the proline peptide bond.

Troubleshooting Guide

Issue 1: Broad or Split Peaks

Broad or split peaks are the most common problem when purifying proline-containing peptides and are often due to the on-column interconversion of cis and trans isomers.

Possible Causes and Solutions:

Cause Solution
Cis/Trans Isomerization 1. Temperature Optimization: Lowering the column temperature can slow down the rate of isomerization, potentially leading to sharper peaks for each isomer. Conversely, increasing the temperature can sometimes coalesce the two peaks into a single, sharper peak if the interconversion becomes rapid on the chromatographic timescale.[5] 2. Flow Rate Adjustment: Reducing the flow rate increases the residence time on the column, which may allow for better separation of the individual isomers.[3] 3. Mobile Phase Modification: Altering the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile to methanol) or using different additives, can influence the equilibrium between the cis and trans isomers and improve peak shape.[6][7]
Poor Column Performance 1. Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before injection. 2. Column Cleaning: If the column is old or has been used with many different samples, it may be contaminated. Wash the column with a strong solvent to remove any adsorbed impurities.[8]
Sample Overload 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak broadening. Reduce the amount of peptide loaded onto the column.

Experimental Protocol: Temperature Optimization Study

  • Initial Run: Perform an initial separation at ambient temperature (e.g., 25 °C) using your established HPLC method.

  • Low-Temperature Run: Cool the column to a lower temperature (e.g., 10-15 °C) and inject the sample again. Observe any changes in peak shape and resolution.

  • High-Temperature Run: Increase the column temperature to a higher value (e.g., 40-60 °C) and repeat the injection.

  • Analysis: Compare the chromatograms from the different temperatures to determine the optimal condition for your specific peptide.

Issue 2: Poor Retention (Peptide Elutes in the Void Volume)

This indicates that the peptide is not interacting sufficiently with the stationary phase of the column.

Possible Causes and Solutions:

Cause Solution
High Polarity of the Peptide 1. Use a Less Hydrophobic Column: If you are using a C18 column, consider switching to a C8 or C4 column, which are less hydrophobic. 2. Modify the Mobile Phase: Decrease the initial percentage of the organic solvent in your gradient to increase retention.[3]
Inappropriate Injection Solvent 1. Dissolve in Mobile Phase A: Dissolve your crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) whenever possible. Dissolving the sample in a solvent with a high organic content can cause it to pass through the column without binding.[3]
Issue 3: Presence of Multiple Peaks

Multiple peaks in the chromatogram indicate the presence of impurities.

Possible Causes and Solutions:

Cause Solution
Diastereomers 1. Chiral Chromatography: Use a chiral stationary phase (CSP) column to separate the diastereomers. Polysaccharide-based chiral columns are often effective for this purpose.[3][9]
Diketopiperazine (DKP) Formation 1. Optimize Synthesis Conditions: DKP formation is often promoted by the presence of a secondary amine base like piperidine during Fmoc deprotection. Consider using a different base or a modified deprotection protocol to minimize DKP formation.[2][10] 2. HPLC Purification: DKPs can often be separated from the desired peptide using a well-optimized RP-HPLC gradient.
Other Synthesis-Related Impurities 1. Gradient Optimization: A shallower gradient can improve the resolution of closely eluting impurities.[8]

Experimental Protocol: Chiral HPLC for Diastereomer Separation

  • Column Selection: Choose a suitable chiral column, such as a CHIRALPAK® IA or similar polysaccharide-based column.[9][11]

  • Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol), and an acidic additive (e.g., 0.1% TFA).[9]

  • Isocratic Elution: Start with an isocratic elution to determine the retention times of the diastereomers.

  • Optimization: Adjust the ratio of the mobile phase components to optimize the separation.

  • Data Analysis: The chromatogram should show distinct peaks for each diastereomer.

Quantitative Data Summary

The following table provides examples of retention times for D- and L-proline derivatives under specific chiral HPLC conditions.

Compound Column Mobile Phase Flow Rate Temperature Retention Time (D-isomer) Retention Time (L-isomer) Reference
NBD-Cl derivatized ProlineCHIRALPAK-IA (250 x 4.6 mm, 5 µm)0.1% TFA in Ethanol0.6 mL/min40 °C6.72 min9.22 min[9][11]

Visualizations

G Troubleshooting Workflow for D-proline Peptide Purification start Start Purification problem Problem Identified in Chromatogram start->problem broad_peak Broad or Split Peak problem->broad_peak Yes poor_retention Poor Retention problem->poor_retention No optimize_temp Optimize Temperature broad_peak->optimize_temp adjust_flow Adjust Flow Rate broad_peak->adjust_flow modify_mp Modify Mobile Phase broad_peak->modify_mp multiple_peaks Multiple Peaks poor_retention->multiple_peaks No change_column Change Column (e.g., C8, C4) poor_retention->change_column change_solvent Change Injection Solvent poor_retention->change_solvent chiral_hplc Use Chiral HPLC multiple_peaks->chiral_hplc Diastereomers Suspected optimize_gradient Optimize Gradient multiple_peaks->optimize_gradient Other Impurities end Pure Peptide multiple_peaks->end No optimize_temp->end adjust_flow->end modify_mp->end change_column->end change_solvent->end chiral_hplc->end optimize_gradient->end

Caption: Troubleshooting workflow for D-proline peptide purification.

G Cis/Trans Isomerization of the X-D-Pro Peptide Bond trans Trans Conformation Cα atoms on opposite sides cis Cis Conformation Cα atoms on the same side trans->cis Isomerization

Caption: Cis/Trans isomerization of the peptide bond preceding D-proline.

G Decision Tree for Purification Strategy start Crude Peptide Analysis single_broad_peak Single Broad Peak? start->single_broad_peak multiple_peaks Multiple Peaks? single_broad_peak->multiple_peaks No temp_study Perform Temperature Study single_broad_peak->temp_study Yes lcms_analysis LC-MS Analysis of Peaks multiple_peaks->lcms_analysis Yes rp_hplc_optimization Optimize RP-HPLC Gradient multiple_peaks->rp_hplc_optimization No diastereomers Diastereomers Present? lcms_analysis->diastereomers chiral_hplc Use Chiral HPLC diastereomers->chiral_hplc Yes diastereomers->rp_hplc_optimization No

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Fmoc-D-Pro-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in the synthesis of peptides and pharmaceuticals. Fmoc-D-Pro-OH, a key building block in solid-phase peptide synthesis, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing both the chemical and enantiomeric purity of this compound. This guide provides a comparative overview of two principal HPLC methodologies: Reversed-Phase HPLC (RP-HPLC) for chemical purity assessment and Chiral HPLC for the determination of enantiomeric purity, complete with detailed experimental protocols and supporting data.

Purity Assessment Methodologies: A Head-to-Head Comparison

The choice of HPLC method is dictated by the type of impurity being investigated. Chemical impurities may include by-products from the synthesis of this compound, while enantiomeric impurities refer to the presence of the unwanted L-enantiomer, Fmoc-L-Pro-OH. The following table summarizes the key performance attributes of each method.

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Primary Application Determination of chemical purityDetermination of enantiomeric purity
Stationary Phase C18 (Octadecylsilyl)Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives)
Separation Principle Hydrophobic interactionsEnantioselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance)
Typical Purity Result ≥99.0% (chemical purity)[1]≥99.5% (enantiomeric excess)[1]
Key Advantage Robust and widely applicable for chemical impurity profilingHigh selectivity for separating enantiomers
Key Limitation Generally unable to separate enantiomersMay require more specialized and expensive columns

Experimental Protocols

Detailed below are the experimental protocols for both RP-HPLC and Chiral HPLC analysis of this compound.

Method 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate this compound from any potential synthesis-related impurities.

  • Column: C18, 3 µm particle size, 3.0 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% Mobile Phase B over 6 minutes, hold at 95% for 6 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Temperature: Ambient

Method 2: Chiral HPLC for Enantiomeric Purity

This method is optimized to separate the D- and L-enantiomers of Fmoc-Pro-OH.[2]

  • Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm

  • Mobile Phase: Isocratic mixture of Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 Acetonitrile:0.1% TFA in water)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Temperature: Ambient

Experimental Workflow and Data Interpretation

The general workflow for HPLC analysis involves sample preparation, instrument setup, data acquisition, and analysis. The following diagram illustrates this process.

HPLC_Workflow HPLC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Solvent Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Instrument Instrument Setup (Method Selection) Filter->Instrument Inject Inject Sample onto HPLC Column Instrument->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Purity_Logic Logical Flow for Purity Assessment Start Assess Purity of this compound Question What type of purity to determine? Start->Question Chem_Purity Chemical Purity Question->Chem_Purity Impurities from synthesis Enan_Purity Enantiomeric Purity Question->Enan_Purity Unwanted stereoisomer RP_HPLC Select Reversed-Phase HPLC Chem_Purity->RP_HPLC Chiral_HPLC Select Chiral HPLC Enan_Purity->Chiral_HPLC Result_Chem Result: % Chemical Purity RP_HPLC->Result_Chem Result_Enan Result: % Enantiomeric Purity (e.e.) Chiral_HPLC->Result_Enan

References

D-Proline vs. L-Proline Peptides: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mass spectrometric behavior of peptides containing D-proline versus the naturally occurring L-proline is critical for accurate characterization and quantification. As diastereomers, these peptides exhibit distinct fragmentation patterns under tandem mass spectrometry (MS/MS), providing a basis for their differentiation and analysis.

This guide provides an objective comparison of the mass spectrometry characterization of peptides containing D-proline and L-proline, supported by experimental data and detailed protocols. The inclusion of D-amino acids, such as D-proline, in peptide therapeutics can enhance stability and efficacy, making their unambiguous identification a key analytical challenge.

Key Differences in Fragmentation Behavior

The primary distinction in the fragmentation of peptides containing L-proline and D-proline lies in the well-documented "proline effect." In Collision-Induced Dissociation (CID), peptides containing L-proline exhibit a pronounced cleavage at the amide bond N-terminal to the proline residue. This is attributed to the unique cyclic structure of proline, which influences the peptide backbone conformation and directs fragmentation.

Conversely, the incorporation of D-proline induces a different conformational preference in the peptide backbone. This stereochemical variation can alter the "proline effect," leading to changes in the relative intensities of fragment ions compared to the L-proline-containing counterpart. Specifically, studies have shown that the presence of a D-proline residue can lead to a decrease in the abundance of the characteristic y-ion resulting from cleavage N-terminal to the proline, along with the appearance of other differentiating fragment ions.

Quantitative Data Comparison

The following table summarizes the relative intensities of key fragment ions observed during CID-MS/MS analysis of a model peptide containing either L-proline or D-proline. The data illustrates the quantitative differences that enable the differentiation of these diastereomers.

Peptide SequencePrecursor Ion (m/z)Key Fragment IonFragment TypeRelative Intensity (%) L-ProlineRelative Intensity (%) D-Proline
Ac-Ala-Xxx-Ala-NH₂329.2y₂y-ion10065
b₂b-ion2540
immonium(Pro)immonium ion1518

Note: The data presented is a representative example based on published studies and may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the differentiation of D-proline and L-proline containing peptides using tandem mass spectrometry.

Sample Preparation
  • Peptide Synthesis: Synthesize the target peptides with either L-proline or D-proline using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Quantification: Determine the concentration of the purified peptides using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or a quantitative amino acid analysis.

  • Sample Formulation: Dissolve the purified peptides in a solvent compatible with electrospray ionization, typically a mixture of water and acetonitrile with a small percentage of formic acid (e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid).

Mass Spectrometry Analysis
  • Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole-time-of-flight (Q-TOF) or a linear ion trap instrument.

  • Infusion: Introduce the peptide solutions into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion ([M+H]⁺) of the target peptide.

  • MS/MS Analysis (CID):

    • Select the [M+H]⁺ ion of the peptide as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) using an appropriate collision gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve a suitable fragmentation pattern, typically in the range of 20-40 eV.

    • Acquire the product ion spectrum (MS/MS) over a mass range that encompasses all expected fragment ions.

  • Data Analysis:

    • Identify and assign the major fragment ions (b- and y-ions, immonium ions) in the MS/MS spectra of both the L-proline and D-proline containing peptides.

    • Compare the relative intensities of the key fragment ions between the two diastereomers to identify statistically significant differences.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the mass spectrometric characterization and comparison of D-proline and L-proline containing peptides.

Peptide_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Peptide_Synthesis Peptide Synthesis (L-Pro and D-Pro) Purification RP-HPLC Purification Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification Formulation Sample Formulation Quantification->Formulation ESI Electrospray Ionization Formulation->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Product Ion Detection) CID->MS2 Fragmentation_Analysis Fragmentation Pattern Analysis MS2->Fragmentation_Analysis Intensity_Comparison Quantitative Intensity Comparison Fragmentation_Analysis->Intensity_Comparison Differentiation Diastereomer Differentiation Intensity_Comparison->Differentiation

A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of proline and its derivatives presents unique challenges due to the secondary amine structure of this imino acid. This structural feature leads to steric hindrance and altered reactivity compared to primary amino acids, often resulting in lower coupling efficiencies and the potential for side reactions. This guide provides a comparative analysis of the coupling efficiency of Fmoc-D-Pro-OH with other proline derivatives, supported by experimental data and detailed protocols to aid researchers in optimizing their peptide synthesis strategies.

Introduction to Proline Coupling Challenges

The coupling of Fmoc-protected proline derivatives is often a critical and challenging step in SPPS. The N-alkylated nature of the proline ring sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide product. Furthermore, proline residues are susceptible to specific side reactions, including diketopiperazine formation, particularly when located at the C-terminus of a dipeptide, and racemization. The choice of coupling reagent, reaction conditions, and the specific proline derivative all play a crucial role in overcoming these challenges.

Data Presentation: A Comparative Overview of Coupling Reagent Performance

While direct, head-to-head comparative studies on the coupling efficiency of a wide range of proline derivatives under identical conditions are limited in publicly available literature, we can infer performance from studies that evaluate various coupling reagents in the synthesis of proline-containing peptides. The following tables summarize the crude peptide purity achieved with different activators, providing insight into their effectiveness in facilitating challenging coupling steps, including those involving proline.

Table 1: Comparison of Coupling Reagent Efficiency in Fast Conventional Fmoc-SPPS

This table is based on the synthesis of a model peptide and illustrates the performance of various coupling reagents at different reaction times. Higher crude purity is indicative of greater coupling efficiency.

Coupling ReagentChemical NameClassCrude Purity (%) (2 x 1 min coupling)Crude Purity (%) (2 x 20 min coupling)
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateUronium/Aminium83.63 79.85
HCTU O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateUronium/Aminium78.5281.71
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/Aminium90.84 (for G-LHRH peptide)-
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium48.1170.27
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimideModerateModerate

Data synthesized from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1][2] Note that the efficiency of these reagents can be sequence-dependent.

Table 2: Racemization Tendency with Different Coupling Additives

Racemization is a critical concern during the coupling of amino acids. This table shows the percentage of D-isomer formation when coupling Z-Phe-Val-OH with H-Pro-NH2, highlighting the effectiveness of different additives in suppressing this side reaction.

AdditiveCoupling Reagent% D/L Isomer
HOBt DIC14.8%

Data from a study on preventing racemization during peptide coupling.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient peptide synthesis. Below are standard protocols for the coupling of Fmoc-proline derivatives in manual SPPS.

Protocol 1: Standard HBTU/HOBt Coupling

This protocol is a widely used method for routine peptide synthesis.

Materials:

  • Fmoc-protected proline derivative (e.g., this compound)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-proline derivative (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or a similar test to confirm the completion of the coupling reaction (note: the standard Kaiser test is not reliable for proline and other secondary amines; an isatin test is a suitable alternative). If the coupling is incomplete, a second coupling can be performed.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and methanol, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the purified peptide.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for difficult couplings, including sterically hindered proline derivatives.

Materials:

  • Same as Protocol 1, with HATU replacing HBTU.

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-proline derivative (3 eq.), HATU (3 eq.), and HOAt (3 eq. - optional but recommended) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.

  • Washing, Monitoring, Elongation, and Cleavage: Follow steps 4-7 of Protocol 1.

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (Coupling Reagent + Base) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Coupling Monitoring (e.g., Isatin Test) wash2->monitoring incomplete Incomplete? monitoring->incomplete double_coupling Double Coupling incomplete->double_coupling Yes next_aa Next Amino Acid? incomplete->next_aa No double_coupling->wash2 next_aa->deprotection Yes final_deprotection Final Fmoc Deprotection next_aa->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Factors Affecting Proline Coupling Efficiency

Proline_Coupling_Factors cluster_proline Proline Derivative cluster_conditions Reaction Conditions cluster_challenges Coupling Challenges cluster_outcome Synthesis Outcome D_Pro This compound Steric_Hindrance Steric Hindrance D_Pro->Steric_Hindrance L_Pro Fmoc-L-Pro-OH L_Pro->Steric_Hindrance Sub_Pro Substituted Prolines (e.g., 4-OH-Pro) Sub_Pro->Steric_Hindrance Coupling_Reagent Coupling Reagent (e.g., HATU, HCTU, DIC) Racemization Racemization Coupling_Reagent->Racemization Coupling_Efficiency Coupling Efficiency (Yield & Purity) Coupling_Reagent->Coupling_Efficiency Solvent Solvent (e.g., DMF, NMP) Solvent->Coupling_Efficiency Temperature Temperature Temperature->Racemization Temperature->Coupling_Efficiency Time Reaction Time Time->Coupling_Efficiency Steric_Hindrance->Coupling_Efficiency Racemization->Coupling_Efficiency DKP Diketopiperazine Formation DKP->Coupling_Efficiency

Caption: Key factors influencing the coupling efficiency of proline derivatives in SPPS.

References

A Tale of Two Protections: Fmoc-D-Pro-OH vs. Boc-D-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall success of assembling a peptide chain. For researchers, scientists, and drug development professionals, understanding the nuances of different protective strategies is paramount. This guide provides an objective comparison between two of the most widely used Nα-protecting groups for D-proline, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), supported by experimental data and detailed methodologies.

D-proline is a unique amino acid, and its incorporation into a peptide sequence can introduce significant conformational constraints, making it a valuable component in the design of peptidomimetics and other structured peptides. The choice between Fmoc-D-Pro-OH and Boc-D-Pro-OH dictates the entire synthetic strategy, from the type of solid support to the deprotection and cleavage conditions.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between the Fmoc and Boc strategies lies in their deprotection chemistry. Fmoc is a base-labile protecting group, typically removed with a mild base like piperidine, while Boc is acid-labile and requires a strong acid, such as trifluoroacetic acid (TFA), for its removal.[1][2] This dictates an orthogonal approach in the Fmoc strategy, where acid-labile side-chain protecting groups can be used and removed simultaneously with the final cleavage from the resin.[3][] In contrast, the Boc strategy employs a graded acid lability approach.[2]

While direct head-to-head quantitative comparisons for this compound and Boc-D-Pro-OH are not extensively documented in single studies, the performance of each can be inferred from the broader literature on peptide synthesis.

ParameterThis compoundBoc-D-Pro-OHKey Considerations & References
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., TFA in DCM)Fmoc's mild conditions are advantageous for acid-sensitive sequences.[][5] Boc's strong acid can be harsh but may help in reducing peptide aggregation.[6]
Coupling Efficiency Generally high, often exceeding 99% with modern coupling reagents (e.g., HBTU, HATU).High, but can be affected by aggregation in longer sequences. Traditionally paired with carbodiimides like DCC.Proline's secondary amine structure can make coupling challenging for both strategies.[7] Modern coupling reagents significantly improve Fmoc coupling efficiency.[5]
Racemization Risk Proline's rigid cyclic structure makes it highly resistant to racemization under standard coupling conditions.Proline is also highly resistant to racemization in the Boc strategy.While racemization is a concern for many amino acids, it is generally not a significant issue for proline itself in either strategy.[8][9]
Common Side Reactions Diketopiperazine (DKP) formation: High risk, especially when D-proline is the second residue in the sequence, leading to chain termination.Diketopiperazine (DKP) formation: Can also occur, but may be suppressed with in situ neutralization protocols.DKP formation is a major concern with proline in Fmoc-SPPS.[6] Using sterically hindered resins like 2-chlorotrityl chloride can mitigate this.[6]
Final Cleavage Mildly acidic (e.g., TFA cocktail)Harsher, strong acid (e.g., HF or TFMSA)The milder final cleavage in the Fmoc strategy is a significant advantage for complex and sensitive peptides.[1]
Automation Suitability Excellent, due to milder conditions and ease of monitoring.Well-established, but harsher reagents can pose challenges for some automated systems.The Fmoc strategy is the dominant choice for modern automated solid-phase peptide synthesis (SPPS).[9]
Cost Fmoc-protected amino acids are generally more expensive.Boc-protected amino acids are typically less expensive.Overall process cost may be comparable due to factors like reagent recycling and synthesis efficiency in the Fmoc strategy.[5]

Experimental Protocols

Below are detailed, representative protocols for the incorporation of this compound and Boc-D-Pro-OH into a peptide chain using manual solid-phase peptide synthesis.

This compound Incorporation Protocol (Fmoc/tBu Strategy)

This protocol outlines a standard cycle for adding a this compound residue to a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[10]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) and an additive like HOBt (3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. Note that proline, being a secondary amine, will give a negative (yellow) result. An alternative like the chloranil test can be used to confirm the absence of secondary amines.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

Boc-D-Pro-OH Incorporation Protocol (Boc/Bzl Strategy)

This protocol describes a typical cycle for the addition of a Boc-D-Pro-OH residue using the Boc strategy on a resin such as Merrifield resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes.

    • Drain and add fresh deprotection solution for another 20-30 minutes.

    • Wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DCM, and finally with DCM again.[11]

  • Coupling of Boc-D-Pro-OH:

    • In a separate vessel, dissolve Boc-D-Pro-OH (3 equivalents) and an additive like HOBt (3 equivalents) in DMF/DCM.

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (3 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

  • Monitoring the Coupling: A ninhydrin (Kaiser) test can be performed to check for unreacted primary amines. As with the Fmoc protocol, this test will be negative for the newly coupled proline.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids.

  • Final Cleavage: The completed peptide is cleaved from the resin using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups. This procedure requires specialized equipment and safety precautions.[11]

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis for both the Fmoc and Boc strategies, highlighting the key deprotection and coupling steps.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 ElongatedPeptide Elongated Peptide (Fmoc-N-terminus) Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle FinalCleavage Final Cleavage (TFA Cocktail) ElongatedPeptide->FinalCleavage Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-N-terminus) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-D-Pro-OH, DCC/HOBt) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing ElongatedPeptide Elongated Peptide (Boc-N-terminus) Washing->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle FinalCleavage Final Cleavage (HF or TFMSA) ElongatedPeptide->FinalCleavage

References

Chiral HPLC Analysis of Fmoc-D-Pro-OH: A Comparative Guide to Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like Fmoc-D-Pro-OH is a critical step in peptide synthesis and pharmaceutical manufacturing.[1][2] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

The use of N-α-Fmoc-protected amino acids is fundamental in solid-phase peptide synthesis.[1] The stereochemical integrity of these raw materials directly impacts the purity and biological activity of the final peptide product.[1][2] Chiral HPLC stands out as a rapid, sensitive, and reliable analytical technique for quantifying enantiomeric excess (e.e.).[1][3]

Comparison of Chiral Stationary Phases for this compound Analysis

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based CSPs are commonly employed for the resolution of N-protected amino acids.[4] Below is a comparison of different columns and their performance in the separation of Fmoc-Pro-OH enantiomers.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (D-enantiomer)Retention Time (L-enantiomer)Resolution (Rs)Reference
Lux Cellulose-2 Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (60:40)1.0UV @ 220 nm10.2 min11.5 min>1.5[1]
CHIROBIOTIC R Methanol / Acetic Acid / Triethylamine (100:0.02:0.01)1.0UV @ 254 nm8.11 min13.66 minNot Reported[4]
CYCLOBOND I 2000 SN Acetonitrile / Methanol / Acetic Acid / Ammonium Hydroxide (85:15:0.4:0.1)0.9UV @ 254 nmNot specifiedNot specifiedNot Reported[5]
CHIRALPAK QN-AX Methanol / Acetonitrile (75:25) with 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)Not ReportedNot ReportedNot ReportedNot ReportedNot Resolved[6]
CHIRALPAK ZWIX(+) Water / Methanol (1:99) with 30 mM TEA and 60 mM FANot ReportedNot Reported0.27 minNot Resolved0.00[6][7]

Note: The elution order of D and L enantiomers can vary depending on the specific CSP and mobile phase conditions. It is crucial to run a standard of the desired enantiomer (this compound) and the racemate to confirm the peak identity.

Experimental Workflow for Enantiomeric Purity Determination

The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using chiral HPLC.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase or appropriate solvent filter Filter sample through a 0.45 µm syringe filter prep->filter inject Inject sample onto the chiral HPLC column filter->inject separate Isocratic elution with optimized mobile phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas of both enantiomers detect->integrate calculate Calculate enantiomeric purity (% e.e.) integrate->calculate

Caption: A flowchart outlining the key steps from sample preparation to data analysis in a typical chiral HPLC experiment.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound enantiomeric purity using a polysaccharide-based chiral stationary phase, which has demonstrated effective separation.[1]

1. Materials and Reagents:

  • This compound sample

  • Fmoc-L-Pro-OH standard (for peak identification)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample dissolution if necessary)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / 0.1% TFA in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Run Time: Approximately 25 minutes

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • If solubility is an issue, methanol can be used as the initial solvent, followed by dilution with the mobile phase.

  • Prepare a solution of the Fmoc-L-Pro-OH standard and a racemic mixture (50:50 of D and L) for peak identification and system suitability checks.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers by comparing the chromatogram of the sample with those of the individual standards and the racemate.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Logic of Enantiomeric Purity Determination

The determination of enantiomeric purity relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to their separation in time.

G Principle of Enantiomeric Purity Calculation cluster_input Chromatographic Data cluster_process Calculation cluster_output Result peak_D Peak Area of D-enantiomer (A_D) formula e.e. (%) = [(A_D - A_L) / (A_D + A_L)] * 100 peak_D->formula peak_L Peak Area of L-enantiomer (A_L) peak_L->formula purity Enantiomeric Purity formula->purity

Caption: A diagram illustrating how the integrated peak areas from the chromatogram are used to calculate the enantiomeric purity.

Alternative and Complementary Methods

While chiral HPLC is a dominant technique, other methods for determining enantiomeric purity exist.

  • Chiral Gas Chromatography (GC): This method often requires derivatization of the amino acid to increase its volatility.[8] It can offer high sensitivity and resolution.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC, using supercritical CO2 as the main mobile phase component.[6] However, method development can be more complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers by NMR. This method is generally less sensitive than chromatographic techniques.

References

A Comparative Guide to Fmoc-D-Pro-OH Quality Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in peptide synthesis and drug development, the purity and characterization of starting materials like Fmoc-D-Pro-OH are critical for reproducible and successful outcomes. This guide provides an objective comparison of commercially available this compound standards, supported by a summary of key analytical data typically presented in a Certificate of Analysis (CoA). Detailed experimental protocols for the cited analytical methods are also provided to offer a comprehensive understanding of the quality control process.

Comparison of Supplier Specifications for this compound

The quality of this compound can be assessed through several key analytical parameters. Below is a comparative summary of specifications from different suppliers based on their publicly available data.

ParameterSupplier A (Aldrich)Supplier B (Chem-Impex)Supplier C (Novabiochem)
Purity (by HPLC) ≥98.0%[1]≥98% (HPLC)≥99.0% (a/a)[2]
Enantiomeric Purity Not specified≥99.9% (Chiral HPLC)≥99.5% (a/a)[2]
Optical Rotation [α]/D +31.0±3.0°, c=1 in DMF[1][α]20/D = +32 ± 3°, c=1 in DMFNot specified
Appearance Not specifiedWhite crystal or powderWhite to slight yellow to beige powder[2]
Identity Conforms to structureNot specifiedPasses test (IR)[2]
Solubility Not specifiedNot specifiedClearly soluble (1 mmole in 2 ml DMF)[2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of the this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 3 µm particles) is commonly used.[3]

  • Mobile Phase: A gradient of two solvents is typically employed:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% of Solvent B over 20-30 minutes is a typical starting point.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance is monitored at 220 nm (for the peptide bond) and 254/301 nm (for the Fmoc group).[4]

  • Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase, to a known concentration.

  • Analysis: The sample solution is injected into the HPLC system. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is a powerful technique to confirm the chemical structure of this compound.

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.[5]

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the this compound sample.[6]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a small vial.[7][8]

    • Transfer the solution into an NMR tube.[7]

  • Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.

  • Analysis: The resulting spectrum, showing chemical shifts and coupling constants, is compared to a reference spectrum or the expected structure of this compound to confirm its identity.[5]

Optical Rotation Measurement

This analysis confirms the stereochemical identity of the D-enantiomer.

  • Instrumentation: A polarimeter.

  • Procedure:

    • Zeroing the instrument: The polarimeter tube is filled with the pure solvent (e.g., DMF), and the instrument is zeroed.[9]

    • Sample Preparation: A precise concentration of the this compound sample is prepared by dissolving an accurately weighed amount in a specific volume of solvent (e.g., 1 g in 100 mL of DMF, as indicated by "c=1 in DMF").[1]

    • Measurement: The polarimeter tube is rinsed and filled with the sample solution, ensuring no air bubbles are present. The observed rotation (α) is then measured.[9]

  • Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l * c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the sample in g/mL.[10]

Visualizing Quality Control and Supplier Comparison

The following diagrams illustrate the typical workflow for quality control of this compound and a logical approach to comparing suppliers.

qc_workflow cluster_0 Quality Control Workflow for this compound cluster_1 QC Tests Raw Material Raw Material Synthesis Synthesis Raw Material->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product Final Product QC Final Product QC Purified Product->Final Product QC CoA Generation CoA Generation Final Product QC->CoA Generation Purity (HPLC) Purity (HPLC) Final Product QC->Purity (HPLC) Identity (NMR, IR) Identity (NMR, IR) Final Product QC->Identity (NMR, IR) Optical Rotation Optical Rotation Final Product QC->Optical Rotation Appearance Appearance Final Product QC->Appearance Release Release CoA Generation->Release

Caption: A typical quality control workflow for this compound.

supplier_comparison Goal Select this compound Supplier Criteria Evaluation Criteria Goal->Criteria Purity Purity (HPLC, Enantiomeric) Criteria->Purity Critical Consistency Batch-to-Batch Consistency Criteria->Consistency Important Documentation CoA Availability and Detail Criteria->Documentation Important Cost Price per Gram Criteria->Cost Consideration Decision Optimal Supplier Choice Purity->Decision Consistency->Decision Documentation->Decision Cost->Decision

References

A Comparative Guide to the Validation of D-Proline Containing Peptides by Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of peptides is paramount. The incorporation of D-amino acids, such as D-proline, into peptide structures is a key strategy for enhancing stability and modulating biological activity. Consequently, robust analytical methods are required to verify the presence, quantity, and position of these non-standard residues. This guide provides a comparative overview of common techniques for the validation of D-proline containing peptides, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The validation of D-proline in peptides necessitates methods that can distinguish between stereoisomers. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, sequence information, or high throughput. The following table summarizes and compares the primary analytical techniques.

Method Principle Sample Preparation Typical Sensitivity Throughput Key Advantages Limitations
Amino Acid Analysis (AAA) with Chiral HPLC Peptide hydrolysis followed by chromatographic separation of D/L amino acid enantiomers. Separation is achieved either directly on a chiral stationary phase or indirectly after derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.[1][2][3][4]Acid or enzymatic hydrolysis[5], followed by optional derivatization.pmol to nmolLow to MediumQuantitative, well-established, reliable for determining amino acid composition.Destructive to the peptide, does not provide sequence information, risk of racemization during acid hydrolysis.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Peptide hydrolysis, derivatization of amino acids to make them volatile, separation by GC, and detection by MS. Chiral GC columns can separate enantiomers.Acid or enzymatic hydrolysis, followed by derivatization (e.g., esterification).[8]pmolMediumHigh resolution and sensitivity, provides both qualitative and quantitative data.Requires derivatization, potential for sample loss during preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of the intact peptide from a mixture by LC, followed by fragmentation in the mass spectrometer to determine the amino acid sequence. The presence of D-proline can sometimes be inferred from characteristic fragmentation patterns or retention time shifts compared to an all-L-isomer standard.[9][10][11]Minimal, typically just dissolution in a suitable solvent.fmol to pmolHighProvides sequence information and molecular weight, non-destructive to the overall amino acid composition (hydrolysis is not required), suitable for complex mixtures.D- and L-amino acids have the same mass, so differentiation can be challenging without standards or specialized techniques.[9] Does not directly quantify the D/L ratio without isomeric standards.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of the peptide.[12][13] The resulting amino acid derivatives can be analyzed on a chiral column to determine their stereochemistry.[14]Peptide must have an unblocked N-terminus.pmolLowProvides direct sequence and stereochemical information for each residue.Limited to peptides of about 30-60 residues[12], will not work if the N-terminus is modified.[12]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of peptide ions based on their size, shape, and charge in the gas phase. D/L-peptide epimers can have different conformations and thus different mobilities.[15]Minimal, similar to LC-MS/MS.pmolHighCan separate isomeric peptides without chromatography[15], provides information on the 3D structure of the peptide.May not provide baseline separation for all epimers, requires specialized instrumentation.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate validation of D-proline containing peptides. Below are methodologies for key experiments.

This protocol describes the complete breakdown of a peptide into its constituent amino acids for subsequent analysis.

Materials:

  • Peptide sample

  • 6 M HCl

  • For racemization control: 6 M Deuterated Hydrochloric Acid (DCl) in D₂O[7][16]

  • Hydrolysis tubes

  • Nitrogen gas

  • Heating block or oven

  • Vacuum centrifuge

Procedure:

  • Place the peptide sample (typically 1-10 µg) into a hydrolysis tube.

  • Add a sufficient volume of 6 M HCl (or 6 M DCl for racemization analysis) to the tube. For vapor-phase hydrolysis, add the acid to a reservoir at the bottom of the hydrolysis vessel. For liquid-phase hydrolysis, add the acid directly to the sample.

  • Purge the tube with nitrogen gas for 30-60 seconds to remove oxygen, which can degrade certain amino acids.

  • Seal the tube tightly.

  • Place the tube in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, cool the tube to room temperature.

  • Open the tube carefully in a fume hood.

  • Dry the sample completely using a vacuum centrifuge to remove the acid.

  • The resulting amino acid hydrolysate is now ready for derivatization and/or chromatographic analysis.

Note on Racemization Control: During acid hydrolysis, some L-amino acids can convert to D-amino acids, and vice-versa.[6] Performing the hydrolysis in deuterated acid (DCl in D₂O) helps to distinguish the innate D-amino acids from those produced by racemization. Any amino acid that undergoes racemization during hydrolysis will incorporate deuterium at its α-carbon, resulting in a +1 Da mass increase that can be detected by mass spectrometry.[7][16]

This protocol details the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated by standard reversed-phase HPLC.[2][4]

Materials:

  • Dried amino acid hydrolysate (from Protocol 1)

  • 1 M Sodium bicarbonate

  • 1% (w/v) Marfey's reagent in acetone

  • 2 M HCl

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of 1% Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour in a heating block.

  • After incubation, cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • Evaporate the acetone in a vacuum centrifuge.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto an RP-HPLC system.

  • Separate the diastereomers using a gradient elution, for example, from 10% to 70% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Detect the derivatives by UV absorption at 340 nm.

  • The elution order of the D- and L-derivatives is consistent, with the D-amino acid derivatives typically eluting later. Calibrate with D- and L-proline standards derivatized in the same manner.

This method allows for the separation of D- and L-proline without derivatization using a chiral stationary phase (CSP) column.[1][17]

Materials:

  • Dried amino acid hydrolysate (from Protocol 1)

  • Mobile phase solvents (e.g., hexane, ethanol, TFA)[1]

  • HPLC system with a chiral column (e.g., polysaccharide-based like CHIRALPAK®) and a suitable detector (e.g., UV or MS).

Procedure:

  • Reconstitute the amino acid hydrolysate in the initial mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. The mobile phase composition is critical for resolution and must be optimized for the specific column and analytes. A common mobile phase for proline enantiomers on a polysaccharide-based column is a mixture of hexane, ethanol, and a small amount of an acidic modifier like TFA.[1][17]

  • Inject the sample onto the HPLC system.

  • Perform an isocratic or gradient elution as optimized for the separation.

  • Detect the amino acids. Proline has a weak chromophore, so detection can be challenging with a UV detector at low concentrations. Derivatization with a fluorescent tag like NBD-Cl can be performed to enhance detection.[17] Alternatively, a mass spectrometer can be used as the detector.

  • Identify the D- and L-proline peaks by comparing their retention times with those of authentic standards.

Mandatory Visualizations

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_detection Data Acquisition & Analysis Peptide D-Proline Containing Peptide Hydrolysis Peptide Hydrolysis (e.g., 6M HCl, 110°C, 24h) Peptide->Hydrolysis LC_MS LC-MS/MS of Intact Peptide Peptide->LC_MS AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Chiral Derivatization (e.g., Marfey's Reagent) AminoAcids->Derivatization Chiral_HPLC Direct Chiral HPLC AminoAcids->Chiral_HPLC RP_HPLC RP-HPLC-UV Derivatization->RP_HPLC Chiral_HPLC_Detect Chiral HPLC-UV/MS Chiral_HPLC->Chiral_HPLC_Detect MS_Detect MS/MS Analysis LC_MS->MS_Detect Data_Analysis Data Analysis: - Peak Integration - Retention Time Comparison - Spectral Interpretation RP_HPLC->Data_Analysis Chiral_HPLC_Detect->Data_Analysis MS_Detect->Data_Analysis Confirmation Confirmation of D-Proline (Presence & Quantity) Data_Analysis->Confirmation

Caption: Workflow for the validation of D-proline containing peptides.

Conclusion

The validation of D-proline containing peptides is a critical step in research and drug development. The choice of analytical method should be guided by the specific information required. For quantitative analysis of the D/L ratio, amino acid analysis following hydrolysis and chiral chromatography is the gold standard, with the caveat of potential racemization that needs to be controlled. For sequence-specific information, LC-MS/MS and Edman degradation are powerful techniques. As peptide-based therapeutics continue to grow in importance, the application of these robust analytical methodologies will be essential for ensuring their quality, safety, and efficacy.

References

Unveiling the Structural Influence of D-Proline on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid stereochemistry on peptide structure is paramount. The incorporation of non-native D-amino acids, particularly D-proline, offers a powerful tool to modulate the secondary structure of peptides, thereby influencing their stability, bioactivity, and therapeutic potential. This guide provides a comprehensive comparison of the impact of D-proline on peptide secondary structure, supported by experimental data and detailed protocols.

The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone. While L-proline is a known "helix breaker" within the core of α-helices and is often found in turns, its D-enantiomer, D-proline, exhibits distinct and often more potent structure-inducing properties. This guide will delve into the quantitative effects of D-proline on various secondary structures and compare its performance with L-proline and other structure-modifying amino acids.

Comparative Analysis of Secondary Structure Modulation

The introduction of a D-proline residue into a peptide sequence can have profound and predictable effects on its secondary structure. These effects are primarily driven by the altered stereochemistry at the α-carbon, which favors specific backbone dihedral angles that are less accessible to its L-counterpart.

Impact on Polyproline II (PPII) Helices

Polyproline II (PPII) helices are left-handed helical structures commonly adopted by proline-rich sequences. Circular Dichroism (CD) spectroscopy is a key technique for characterizing these structures. As enantiomers, peptides composed entirely of L-proline and D-proline exhibit mirror-image CD spectra.

Peptide SequenceSecondary StructureMean Residue Ellipticity [θ] at 204 nm (deg cm² dmol⁻¹)
L-Proline Undecamer (L-Pro₁₁)Polyproline II (PPII) Helix-3.4 x 10⁴
D-Proline Undecamer (D-Pro₁₁)Polyproline II (PPII) Helix+3.4 x 10⁴
L-Pro₅-Gly-Pro₅Disrupted PPII Helix-2.0 x 10⁴

Table 1: Comparison of the mean residue ellipticity of L-proline, D-proline, and glycine-containing peptides as determined by Circular Dichroism spectroscopy. The data for L-Pro₁₁ and the glycine-substituted peptide are from a published study. The value for D-Pro₁₁ is inferred from the mirror-image relationship of enantiomeric peptides.

Induction of β-Turns and β-Hairpins

One of the most significant applications of D-proline in peptide design is its remarkable ability to induce the formation of β-turns and stabilize β-hairpin structures. A D-proline residue, particularly when paired with a glycine or another L-amino acid at the subsequent position (i+1), strongly favors the formation of a type II' β-turn. This is a crucial structural motif that reverses the direction of the peptide chain, a key step in the formation of antiparallel β-sheets and compact globular structures.

While quantitative data for a direct comparison of turn-inducing propensities in a single peptide context is sparse in publicly available literature, the consensus from numerous studies is that the D-Pro-Gly sequence is one of the most effective dipeptide segments for nucleating β-hairpin formation in aqueous solutions.

Effects on α-Helices and β-Sheets

In contrast to its role in promoting turns, the incorporation of D-proline within an existing α-helix or β-sheet is generally disruptive. The fixed dihedral angles preferred by D-proline are incompatible with the regular hydrogen-bonding patterns that define these secondary structures. However, when placed at the N-terminus of an α-helix, a D-proline residue can act as a "helix initiator," helping to stabilize the helical conformation.

Further quantitative analysis of the destabilizing effect of D-proline within α-helices and β-sheets, often expressed as the change in Gibbs free energy of folding (ΔΔG), is an active area of research.

Alternative Strategies for Secondary Structure Modulation

While D-proline is a powerful tool, other amino acid modifications are also employed to influence peptide secondary structure.

  • α-Aminoisobutyric Acid (Aib): This achiral amino acid strongly promotes helical conformations due to the steric hindrance of its gem-dimethyl groups, which restricts the available Ramachandran space to the helical region.

  • β-Amino Acids: The insertion of β-amino acids into a peptide backbone introduces an additional carbon atom, which can lead to the formation of novel helical and turn structures not accessible to α-peptides.

A direct quantitative comparison of the efficacy of these alternatives against D-proline is highly dependent on the specific peptide sequence and the desired structural outcome.

Experimental Protocols

Accurate assessment of the impact of D-proline on peptide secondary structure relies on a combination of peptide synthesis and rigorous biophysical characterization.

Solid-Phase Peptide Synthesis (SPPS) of D-Proline Containing Peptides

Objective: To synthesize a peptide incorporating a D-proline residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-Pro-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (L- or D-proline) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for next AA Wash1->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of a D-proline containing peptide in solution.

Experimental Parameters:

  • Instrument: Calibrated CD spectropolarimeter.

  • Wavelength Range: 190-260 nm.

  • Solvent: Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Concentration: 0.1-0.2 mg/mL.

  • Pathlength: 1 mm quartz cuvette.

  • Data Acquisition: Record spectra at a controlled temperature, typically 25°C. Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration and path length. Analyze the spectral features to determine the predominant secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and assess the cis/trans isomerization of the peptide bond preceding the D-proline residue.

Experimental Parameters:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or an organic solvent like methanol-d₄) to a concentration of 1-5 mM.

  • NMR Experiments:

    • 1D ¹H NMR: To obtain a general overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.

  • Data Analysis: The difference in the ¹³C chemical shifts of the β and γ carbons of proline (Δδ Cβ-Cγ) is a reliable indicator of the cis or trans conformation of the X-Pro peptide bond. A larger difference is indicative of a cis conformation, while a smaller difference suggests a trans conformation.

NMR_Analysis_Logic Peptide Peptide with D-Proline NMR_Spectroscopy NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) Peptide->NMR_Spectroscopy Chemical_Shifts Assign Chemical Shifts (¹H, ¹³C) NMR_Spectroscopy->Chemical_Shifts NOE_Constraints Identify NOE Constraints NMR_Spectroscopy->NOE_Constraints Cis_Trans Determine Cis/Trans Isomerism (Δδ Cβ-Cγ) Chemical_Shifts->Cis_Trans Structure_Calculation 3D Structure Calculation NOE_Constraints->Structure_Calculation Final_Structure Detailed 3D Structure Structure_Calculation->Final_Structure Cis_Trans->Structure_Calculation

Logical workflow for NMR-based structural analysis of a D-proline peptide.

Conclusion

The incorporation of D-proline is a versatile and effective strategy for manipulating peptide secondary structure. Its unparalleled ability to induce β-turns and stabilize β-hairpins makes it an invaluable tool in the design of peptidomimetics, constrained peptides, and novel therapeutic agents. While it can be disruptive to α-helical and β-sheet structures, this property can also be harnessed to introduce specific kinks or turns into a peptide backbone. A thorough understanding of the structural consequences of D-proline incorporation, verified by robust experimental techniques such as CD and NMR spectroscopy, is essential for the rational design of peptides with desired conformational and biological properties.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fmoc-D-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like Fmoc-D-Pro-OH is paramount. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step procedure for the safe disposal of this compound, thereby minimizing risks to personnel and the environment.

While this compound is generally not classified as a hazardous substance, it is prudent to handle all chemicals with caution.[1] The fundamental principle for the disposal of this compound is to treat it as a chemical waste product, which should be managed through your institution's official hazardous waste management program.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions on handling and storage.

PropertyValue
CAS Number 101555-62-8[4]
Molecular Formula C₂₀H₁₉NO₄[4][5]
Molecular Weight 337.37 g/mol
Melting Point 110-116°C[5]
Storage Temperature 2-8°C[5]
Appearance Solid

Experimental Protocols: Disposal Procedures

The following protocols provide detailed methodologies for the proper disposal of this compound in both solid and liquid waste forms.

Disposal of Solid this compound Waste

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.[2] This includes the original product, as well as any lab materials that have come into direct contact with the solid compound, such as weighing papers, contaminated gloves, or pipette tips.[3]

Step-by-Step Procedure for Solid Waste:

  • Segregation and Collection: Collect all solid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[3] High-density polyethylene (HDPE) containers are a suitable option.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant" as a precaution), and the date the waste was first added.[3]

  • Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area.[3] This area should be well-ventilated and separate from incompatible materials.[3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Disposal of Liquid Waste Containing this compound

Liquid waste may be generated during experimental procedures where this compound is dissolved in a solvent.

Step-by-Step Procedure for Liquid Waste:

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.[2]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents.[2]

  • Storage: Store the container in a designated hazardous waste area, following the same storage requirements as for solid waste.[2]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram outlines the key steps and decision points.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials start_solid Unused or Contaminated This compound Solid collect_solid Collect in Labeled Hazardous Waste Container start_solid->collect_solid store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid dispose_solid Dispose via Institutional Hazardous Waste Program store_solid->dispose_solid start_liquid This compound in Solution collect_liquid Collect in Labeled Liquid Waste Container start_liquid->collect_liquid store_liquid Store in Designated Hazardous Waste Area collect_liquid->store_liquid dispose_liquid Dispose via Institutional Hazardous Waste Program store_liquid->dispose_liquid gloves Gloves, Weighing Paper, Pipette Tips gloves->collect_solid cluster_properties Properties cluster_handling Handling & Safety cluster_disposal Disposal Procedures chem This compound prop_solid Solid State chem->prop_solid prop_chem Chemical Nature chem->prop_chem avoid_dust Avoid Dust Formation prop_solid->avoid_dust leads to ppe Wear Personal Protective Equipment (Gloves, Eyeshields) prop_chem->ppe necessitates treat_hazardous Treat as Hazardous Waste prop_chem->treat_hazardous requires no_drain Do Not Dispose Down Drain or in Regular Trash treat_hazardous->no_drain prof_disposal Use Professional Disposal Service treat_hazardous->prof_disposal

References

Personal protective equipment for handling Fmoc-D-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like Fmoc-D-Pro-OH is of paramount importance. This guide provides essential safety, operational, and disposal information to minimize risks and ensure the integrity of your research. While Fmoc-protected amino acids are generally not classified as hazardous substances, it is best practice to handle all laboratory chemicals with a comprehensive safety approach.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to ensure personal safety and prevent contamination.

Body PartPPE ItemSpecificationPurpose
Eyes Safety GlassesANSI Z87.1 compliant, with side shields.[1]Protects against splashes and airborne particles.[1]
Face ShieldWorn over safety glasses.Recommended when there is a significant splash hazard.[1]
Hands Disposable Nitrile GlovesStandard laboratory grade.Provides initial protection against chemical contact.[1]
Respiratory N95 RespiratorNIOSH-approved.Recommended when handling large quantities or when dust formation is possible.[2]
Body Laboratory CoatLong-sleeved.Protects skin and personal clothing from contamination.[1]
Feet Closed-toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid contact with skin and eyes.[5][6]

  • Avoid the formation of dust and aerosols.[4][5]

  • Use non-sparking tools to prevent electrostatic discharge.[6]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[4][5]

  • Recommended storage temperature is 2-8°C.[2][6]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]
Eye Contact Rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][7]

Disposal Plan

Dispose of this compound and contaminated materials in accordance with federal, state, and local environmental control regulations.[6] It should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.[8] Collect waste in a designated, labeled, and sealed container for disposal by a licensed professional.[8]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[5] Use personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[5] Avoid dust formation.[5] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[5] Ensure adequate ventilation.[5]

Below is a workflow for handling a chemical spill:

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Assess Assess Spill Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package Package Waste Decontaminate->Package Label Label Waste Package->Label Dispose Dispose via EHS Label->Dispose

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.